2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6,8-dimethylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-12-4-7(9)11-8(12)6(2)10-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBPPYFCSJSQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=N1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine
[1]
Introduction & Significance
This compound is a functionalized bicyclic heterocycle belonging to the imidazo[1,2-a]pyrazine class.[1][2][3] This scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the design of ATP-competitive kinase inhibitors, GABA receptor ligands, and optical agents (coelenterazine analogs).
The presence of the bromine atom at the C-2 position is chemically significant.[1] Unlike the more easily accessible 3-bromo derivatives (formed via electrophilic substitution), the 2-bromo isomer serves as a critical orthogonal handle for palladium-catalyzed cross-coupling reactions, allowing for the precise construction of extended molecular architectures without interfering with the electron-rich C-3 position.[1]
Chemical Structure & Electronic Properties
Structural Analysis & Numbering
The molecule consists of an imidazole ring fused to a pyrazine ring. The numbering system is critical for regiochemical discussions:
-
Positions 6 and 8: Occupied by methyl groups (originating from the 2-amino-3,5-dimethylpyrazine precursor).[1]
-
Position 3: Unsubstituted (available for electrophilic attack).
-
Nitrogens: N1 (imidazole), N4 (bridgehead), N7 (pyrazine).
Electronic Profile[1]
-
Basicity: The imidazo[1,2-a]pyrazine core is weakly basic. Protonation typically occurs at N-1 (pKa ~ 3–4), as the bridgehead nitrogen (N-4) is non-basic due to resonance participation, and N-7 is electron-deficient.[1]
-
Reactivity Hotspots:
-
C-3 (Nucleophilic): The most electron-rich position, prone to electrophilic aromatic substitution (SEAr) such as formylation, halogenation, or Mannich reactions.
-
C-2 (Electrophilic Handle): The C-Br bond allows for Suzuki-Miyaura, Stille, or Sonogashira couplings.[1]
-
C-5/C-8 (Electrophilic): The pyrazine ring carbons are susceptible to nucleophilic aromatic substitution (SNAr), though the methyl groups at 6 and 8 sterically and electronically modulate this activity.
-
Synthesis Protocols
Synthesizing the specific2-bromo isomer requires bypassing the natural tendency of the scaffold to brominate at C-3.[1] The most robust "Expert" protocol involves the synthesis of the parent scaffold followed by regioselective lithiation.
Step 1: Synthesis of 6,8-Dimethylimidazo[1,2-a]pyrazine
This step utilizes a condensation reaction between a 2-aminopyrazine and an
-
Reagents: 2-Amino-3,5-dimethylpyrazine, Chloroacetaldehyde (40% aq.) or Bromoacetaldehyde diethyl acetal.[1]
-
Conditions: Reflux in Ethanol/HBr or n-Butanol.[1]
Protocol:
-
Dissolve 2-amino-3,5-dimethylpyrazine (1.0 eq) in Ethanol (10 vol).
-
Add Chloroacetaldehyde (1.5 eq) and NaHCO3 (2.0 eq).
-
Reflux for 6–12 hours. Monitor by LC-MS.[1]
-
Concentrate, neutralize with sat. Na2CO3, and extract with DCM.[8]
-
Purify via recrystallization (EtOAc/Hexane) or flash chromatography.
Step 2: Regioselective C-2 Bromination (The "Lithiation Route")
Direct bromination with NBS typically yields the 3-bromo isomer.[1] To obtain the 2-bromo derivative, one must exploit the kinetic acidity of the C-2 proton.[1]
-
Mechanism: Directed ortho-metallation / Kinetic deprotonation.[1]
-
Reagents: n-Butyllithium (n-BuLi), CBr4 (Carbon tetrabromide) or NBS.[1]
-
Solvent: Anhydrous THF.
Protocol:
-
Dissolve 6,8-dimethylimidazo[1,2-a]pyrazine in anhydrous THF under Argon.
-
Cool the solution to -78°C .
-
Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Note: The C-2 proton is the most acidic due to the inductive effect of N-1.[1]
-
Stir at -78°C for 30–45 minutes to form the 2-lithio species.
-
Add a solution of CBr4 (1.2 eq) in THF dropwise.
-
Allow to warm to 0°C over 2 hours.
-
Quench with saturated NH4Cl. Extract with EtOAc.[2]
-
Purification: Silica gel chromatography (DCM/MeOH). Caution: The 2-bromo isomer can be unstable on acidic silica; use neutralized silica if necessary.[1]
Visualization: Synthesis Pathway
Caption: Synthesis pathway highlighting the divergence between kinetic lithiation (yielding the 2-Br target) and thermodynamic electrophilic substitution (yielding the 3-Br byproduct).
Physical & Chemical Properties[1][2][5][7][8][9][10]
| Property | Description |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol.[1] Sparingly soluble in water. |
| Melting Point | Approx. 140–150°C (Predicted based on analogs) |
| Storage | Store at 2–8°C, protect from light (halides can be photosensitive). |
| Stability | Stable under standard conditions. Avoid strong acids which may protonate N-1.[1] |
Reactivity & Applications
Orthogonal Functionalization
The this compound scaffold allows for sequential functionalization, a powerful strategy in SAR (Structure-Activity Relationship) studies.[1]
-
C-2 Coupling (Suzuki/Stille): The 2-Br is reactive toward Pd(0) catalysts.[1] It allows the introduction of aryl or heteroaryl groups.
-
Conditions: Pd(dppf)Cl2, Arylboronic acid, K2CO3, Dioxane/H2O, 90°C.
-
-
C-3 Functionalization (Post-Coupling): Once the C-2 position is substituted, the C-3 position remains available for electrophilic substitution (e.g., iodination with NIS) to introduce a second diversity point.[1]
Medicinal Chemistry Utility
-
Kinase Inhibition: The imidazo[1,2-a]pyrazine core mimics the adenine ring of ATP. Substituents at C-8 (methyl) often occupy the "sugar pocket" or solvent-exposed regions of the kinase active site.[1]
-
Luciferase Substrates: Derivatives of this core are precursors to coelenterazine analogs, used in bioluminescence imaging.
Visualization: Reactivity Map
Caption: Reactivity profile showing the C-2 bromine as a handle for cross-coupling and C-3 as a site for electrophilic functionalization.[1]
Safety & Handling (MSDS Summary)
-
Hazards: GHS07 (Irritant). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Disposal: Halogenated organic waste.
References
-
Imidazo[1,2-a]pyrazine Synthesis: Sayer, J. R. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery. Link
-
Regioselective Lithiation: Goel, R. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives. RSC Advances. Link
-
Kinase Inhibitor Applications: Meurice, N. et al. (2011). Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. Journal of Medicinal Chemistry. Link
-
General Reactivity of Imidazo[1,2-a]pyridines/pyrazines: Bagdi, A. K. et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal. Link
Sources
- 1. WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives - Google Patents [patents.google.com]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
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- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
The Ascendant Scaffold: A Technical Guide to Imidazo[1,2-a]pyrazine Derivatives in Drug Discovery
Abstract
The imidazo[1,2-a]pyrazine core, a nitrogen-rich heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have propelled the development of a diverse array of derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the current landscape of imidazo[1,2-a]pyrazine derivatives in drug discovery, with a focus on their applications in oncology, infectious diseases, and neurology. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action that underpin their biological activities. Furthermore, this guide will equip researchers with detailed experimental protocols and data analysis workflows to accelerate the discovery and development of novel therapeutics based on this promising scaffold.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Rising Star in Medicinal Chemistry
The fusion of an imidazole and a pyrazine ring to form the imidazo[1,2-a]pyrazine system creates a unique bicyclic heteroaromatic structure with a distinct electronic distribution and a three-dimensional shape amenable to binding a wide range of biological targets.[1] This scaffold can be considered a structural analogue of deazapurines, which are fundamental components of biologically crucial molecules. The versatility of this core structure allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical properties and biological activity.[1][2] While the closely related imidazo[1,2-a]pyridine scaffold has been more extensively studied and is present in several marketed drugs, the imidazo[1,2-a]pyrazine core is rapidly gaining attention for its own unique therapeutic advantages.[3][4][5]
This guide will provide a comprehensive exploration of the imidazo[1,2-a]pyrazine scaffold, from its fundamental chemistry to its burgeoning applications in modern drug discovery.
Therapeutic Landscape: Where Imidazo[1,2-a]pyrazines are Making an Impact
The inherent bioactivity of the imidazo[1,2-a]pyrazine nucleus has been leveraged to develop potent agents against a spectrum of diseases.
Oncology: A Multi-pronged Attack on Cancer
Imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.
-
Tubulin Polymerization Inhibition: Certain derivatives have been designed as inhibitors of tubulin polymerization, a validated target in oncology. By binding to the colchicine site of tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[6]
-
Kinase Inhibition: The imidazo[1,2-a]pyrazine scaffold has been successfully employed to develop inhibitors of key kinases involved in cancer progression, such as Cyclin-Dependent Kinase 9 (CDK9).[7][8] Inhibition of CDK9, a crucial regulator of transcription, leads to the downregulation of anti-apoptotic proteins and subsequent cancer cell death.
-
ENPP1 Inhibition: More recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[9] ENPP1 is a negative regulator of the cGAS-STING pathway, a critical component of the innate immune response to cancer. By inhibiting ENPP1, these compounds can enhance the anti-tumor immune response, making them promising candidates for cancer immunotherapy.[9]
-
General Cytotoxicity: Numerous studies have reported the cytotoxic effects of various imidazo[1,2-a]pyrazine derivatives against a range of cancer cell lines, including those of the breast, colon, liver, and lung.[10][11][12]
Infectious Diseases: A New Arsenal Against Pathogens
The growing threat of antimicrobial resistance has spurred the search for novel anti-infective agents. Imidazo[1,2-a]pyrazine derivatives have shown promise in this area.
-
Antibacterial Activity: These compounds have exhibited significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13][14] Their mechanism of action is thought to involve the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV.[13]
-
Antiviral Activity: The imidazo[1,2-a]pyrazine scaffold has been explored for its antiviral properties. Notably, derivatives have been identified as potent inhibitors of the influenza virus nucleoprotein (NP), preventing its nuclear accumulation and thereby inhibiting viral replication.[15][16][17] Some derivatives have also shown activity against human coronavirus 229E.[7][8]
-
Antimycobacterial and Antifungal Activity: While less explored for imidazo[1,2-a]pyrazines specifically, the related imidazo[1,2-a]pyridine scaffold has shown significant promise against Mycobacterium tuberculosis and various fungal pathogens.[18][19] This suggests that the imidazo[1,2-a]pyrazine core also warrants further investigation in these areas.
Neurological Disorders: Modulating Brain Function
The ability of imidazo[1,2-a]pyrazine derivatives to cross the blood-brain barrier has led to their investigation for the treatment of neurological disorders.
-
Adenosine Receptor Antagonism: Analogous to imidazo[1,2-a]pyridines which have shown affinity for adenosine A1 receptors, imidazo[1,2-a]pyrazine derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[20][21]
-
AMPAR Negative Modulation: Imidazo[1,2-a]pyrazines have been identified as selective negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[22] This selectivity offers a potential therapeutic avenue for conditions characterized by excessive AMPAR activity, such as epilepsy.[22]
Synthesis and Chemical Reactivity: Building the Core and Its Adornments
The synthetic accessibility of the imidazo[1,2-a]pyrazine scaffold is a key advantage for its development in drug discovery. Several efficient methods have been established for its synthesis and functionalization.
Core Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
A highly efficient and versatile method for the synthesis of 3-aminoimidazo[1,2-a]pyrazines is the Groebke-Blackburn-Bienaymé (GBB) reaction. This one-pot, three-component reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide.[7]
Experimental Protocol: General Procedure for the Groebke-Blackburn-Bienaymé Reaction
-
To a solution of 2-aminopyrazine (1.0 mmol) in a suitable solvent (e.g., methanol or a DCM:MeOH mixture) is added the aldehyde (1.0 mmol) and a Lewis acid catalyst such as scandium(III) triflate (10 mol%).[7]
-
The isocyanide (1.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyrazine derivative.
Other Synthetic Approaches
-
Condensation of α-Aminopyrazines with α-Halocarbonyl Compounds: This classical approach involves the reaction of an α-aminopyrazine with an α-haloketone or α-haloaldehyde, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system.[11][12]
-
Iodine-Catalyzed One-Pot Three-Component Condensations: An efficient method for synthesizing imidazo[1,2-a]pyrazines involves an iodine-catalyzed reaction between an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide.[10][23]
Visualization of Synthetic Workflow
Caption: Groebke-Blackburn-Bienaymé (GBB) reaction workflow.
Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore
Systematic modification of the imidazo[1,2-a]pyrazine scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.
Key Positions for Modification
-
C2-Position: Substitution at the C2-position with various aryl or heteroaryl groups has been shown to be crucial for anticancer and antiviral activities. For instance, a pyridin-4-yl group at this position has been found to be optimal for CDK9 inhibitory activity.[7][8]
-
C3-Position: The C3-position is often substituted with an amino group, which can be further functionalized. The nature of the substituent on the C3-amino group significantly influences the compound's potency and selectivity. For example, a benzyl group at this position enhances CDK9 inhibition.[7][8]
-
C6 and C8 Positions: Diarylation at the C6 and C8 positions of the imidazo[1,2-a]pyrazine ring has been shown to lead to compounds with marked anticancer activity.[2]
Quantitative SAR (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of imidazo[1,2-a]pyrazine derivatives with their biological activities. These models can aid in the rational design of new compounds with improved potency and drug-like properties.[13]
Table 1: Summary of SAR for Anticancer Activity
| Position of Substitution | Favorable Substituents | Impact on Activity | Reference(s) |
| C2 | Pyridin-4-yl, Phenyl | Increased CDK9 inhibition and cytotoxicity | [7][8] |
| C3 | Benzylamino | Enhanced CDK9 inhibitory activity | [7][8] |
| C6 & C8 | Diarylation (e.g., 2-furan and 4-chlorophenyl) | Remarkable inhibition against various cancer cell lines | [2] |
Experimental Protocols for Biological Evaluation
Rigorous biological evaluation is essential to characterize the therapeutic potential of novel imidazo[1,2-a]pyrazine derivatives.
In Vitro Anticancer Assays
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Cycle Analysis: To investigate the effect of the compounds on cell cycle progression using flow cytometry.
-
Apoptosis Assay: To quantify the induction of apoptosis using Annexin V/PI staining and flow cytometry.
-
Tubulin Polymerization Assay: To directly measure the inhibitory effect of the compounds on tubulin polymerization in a cell-free system.
-
Kinase Inhibition Assay: To determine the IC50 values of the compounds against specific kinases like CDK9.
Visualization of Anticancer Evaluation Workflow
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus [mdpi.com]
- 8. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. espublisher.com [espublisher.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Biological Significance of 6,8-Dimethylimidazo[1,2-a]pyrazine Core Structures: A Technical Guide
Executive Summary
The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting profound versatility across oncology, immunology, and neurology[1]. As a Senior Application Scientist, I have observed that subtle structural modifications to this core—specifically the addition of methyl groups at the C6 and C8 positions—drastically alter its physicochemical properties, target selectivity, and metabolic stability. This technical guide deconstructs the biological significance of the 6,8-dimethylimidazo[1,2-a]pyrazine core, exploring its mechanistic causality in kinase inhibition and G-protein coupled receptor (GPCR) antagonism, supported by self-validating experimental protocols.
Structural Rationale: The Causality of the 6,8-Dimethyl Substitution
The base imidazo[1,2-a]pyrazine ring is an isostere of purine, allowing it to act as a highly effective ATP-mimetic within kinase hinge regions[2]. However, the unsubstituted core often suffers from poor aqueous solubility and off-target promiscuity. The strategic incorporation of methyl groups at the C6 and C8 positions resolves these limitations through distinct biophysical mechanisms:
-
C8-Methylation (Conformational Restriction): The C8 position is highly solvent-accessible when bound to most kinase active sites[3]. Adding a methyl group here introduces steric bulk that restricts the rotational degrees of freedom of adjacent substituents. By locking the molecule into a rigid, bioactive conformation, the entropic penalty (
) upon target binding is minimized, significantly lowering the dissociation constant ( )[4][5]. -
C6-Methylation (Electronic Modulation): The C6 methyl group acts via the inductive effect (+I), increasing the electron density of the pyrazine nitrogen atoms. This enhances the core’s ability to act as a potent hydrogen bond acceptor, a critical interaction for anchoring the molecule to the backbone amides of kinase hinge regions or the transmembrane helices of GPCRs.
Primary Biological Targets & Mechanistic Pathways
The 6,8-dimethylimidazo[1,2-a]pyrazine core serves as the foundational building block for several high-value therapeutic classes.
Kinase Inhibition (Aurora A/B & PI3K)
Aurora kinases are critical for mitotic spindle assembly. Imidazo[1,2-a]pyrazine derivatives act as potent dual Aurora A/B inhibitors[6]. By occupying the ATP-binding pocket, they prevent the phosphorylation of histone H3 (phos-HH3), leading to aberrant endoreduplication, mitotic delay, and ultimately apoptosis in tumor cells[6]. Similarly, in the lipid kinase PI3K, conformational restriction of the imidazo[1,2-a]pyrazine core yields highly selective PI3K
Prostaglandin EP4 Receptor Antagonism
Beyond kinases, the 6,8-dimethylimidazo[1,2-a]pyrazine core is a critical intermediate in the synthesis of potent Prostaglandin EP4 receptor antagonists[8][9]. For instance, the veterinary and pharmaceutical compound 1-[2-[4-(2-ethyl-6,8-dimethyl-imidazo[1,2-a]pyrazin-3-yl)phenyl]ethyl]-3-(p-tolylsulfonyl)urea utilizes this core to achieve high-affinity antagonism[8][9]. The core acts as a rigid spacer that optimally orients the 2-ethyl and 3-aryl groups into the EP4 receptor's hydrophobic binding pocket, effectively blocking PGE2-mediated pain, synovitis, and inflammation signaling[9].
Signaling pathways modulated by the 6,8-dimethylimidazo[1,2-a]pyrazine pharmacophore.
Experimental Protocols: Synthesis & Validation Workflows
To ensure trustworthiness and reproducibility in drug development, the following protocols are designed as self-validating systems, ensuring that every experimental step contains an internal quality gate.
Protocol A: Synthesis of the 2-Ethyl-6,8-dimethylimidazo[1,2-a]pyrazine Core
Causality: The condensation of an aminopyrazine with an
-
Reagent Preparation: Dissolve 2-amino-3,5-dimethylpyrazine (1.0 eq) in tert-butanol (15 volumes) under an inert nitrogen atmosphere[8].
-
Alkylation & Cyclization: Add 1-bromo-2-butanone (1.5 eq, 80% by weight). Heat the reaction mixture to 80°C for 18-20 hours[8].
-
Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the 2-amino-3,5-dimethylpyrazine mass peak (
124) and the emergence of the product mass ( 176) confirms successful cyclization.
-
-
Isolation: Cool the solution to 30°C, dilute with MTBE (methyl tert-butyl ether), and filter the resulting suspension. Rinse the filter cake thoroughly with heptane to remove any unreacted
-haloketone[8]. -
Structural Validation: Confirm the structural integrity via
H-NMR (400 MHz, DMSO- ).-
Diagnostic Peaks: Look for pyrazine protons at
8.58 (s, 1H) and 8.23 (s, 1H), which confirm the intact aromatic system and successful integration of the ethyl group ( 2.89, q, 2H)[8].
-
Protocol B: In Vitro Target Engagement Assay (EP4 GPCR Example)
-
Compound Preparation: Prepare a 10 mM stock of the synthesized core derivative in 100% anhydrous DMSO. Perform 3-fold serial dilutions to generate a 10-point dose-response curve.
-
Assay Execution: Plate CHO cells overexpressing the human EP4 receptor. Incubate the cells with the compound dilutions for 30 minutes at 37°C prior to stimulation with an EC
concentration of PGE2. -
Internal Controls: Run a known EP4 antagonist (e.g., GW627368X) as a positive control, alongside a DMSO vehicle control to establish baseline fluorescence/luminescence.
-
Data Analysis: Measure intracellular cAMP accumulation. Calculate the IC
using a 4-parameter logistic non-linear regression model.-
Self-Validation Check: The HTS assay is only deemed valid if the Z'-factor is
0.5 and the reference compound IC falls within 3-fold of its historical average.
-
Self-validating experimental workflow for synthesizing and screening core derivatives.
Quantitative Data Summaries
The following table summarizes the biological activity of key imidazo[1,2-a]pyrazine derivatives across different targets, demonstrating the scaffold's high-affinity binding capabilities.
| Target | Core Derivative / Compound | Biological Activity | Primary Indication |
| Aurora A Kinase | Acyclic amino alcohol derivative (SCH 1473759) | Oncology (Mitotic Arrest) | |
| Aurora B Kinase | Acyclic amino alcohol derivative (SCH 1473759) | Oncology (Mitotic Arrest) | |
| PI3K | Tricyclic Imidazo[1,2-a]pyrazine (ETP-46321) | Sub-nanomolar IC | Oncology (AKT Suppression) |
| EP4 Receptor | 2-ethyl-6,8-dimethylimidazo[1,2-a]pyrazine derivative | High Affinity Antagonism[8] | Analgesia / Inflammation |
| Bacterial Gyrase | Imidazole-pyrazine hybrids | Broad-spectrum MIC[10] | Antimicrobial Resistance |
References
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]
-
Synthetic process and intermediates (U.S. Patent 11,512,088) Source: Justia Patents URL:[Link]
-
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Source: ES Publisher URL:[Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
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Electronic properties and reactivity profile of 2-bromo-imidazo[1,2-a]pyrazine derivatives
An In-Depth Technical Guide to the Electronic Properties and Reactivity Profile of 2-Bromo-Imidazo[1,2-a]pyrazine Derivatives
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its unique physicochemical properties and diverse biological activities.[1][2][3] The introduction of a bromine atom at the C2-position furnishes a versatile synthetic handle, unlocking a vast chemical space for derivatization through modern cross-coupling methodologies. This technical guide provides a comprehensive analysis of the electronic properties of 2-bromo-imidazo[1,2-a]pyrazine derivatives from a computational standpoint and delineates their reactivity profile in key synthetic transformations. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical insights with field-proven experimental protocols to serve as a practical resource for the strategic functionalization of this important heterocyclic core.
Part 1: A Computational Perspective on Electronic Properties
Understanding the intrinsic electronic nature of the 2-bromo-imidazo[1,2-a]pyrazine core is paramount to predicting its reactivity and designing rational synthetic strategies. The interplay between the electron-deficient pyrazine ring, the electron-rich imidazole moiety, and the electronegative bromine substituent creates a unique electronic landscape. Quantum chemical investigations, particularly using Density Functional Theory (DFT), provide invaluable insights into this landscape.[4][5][6]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity).[7] The energy gap between the HOMO and LUMO (Egap) is a critical parameter that reflects the molecule's kinetic stability and electronic excitation properties.[8]
For the 2-bromo-imidazo[1,2-a]pyrazine scaffold, the electron-withdrawing nature of the pyrazine ring and the bromine atom tends to lower the energy of both the HOMO and LUMO compared to the parent imidazo[1,2-a]pyrazine. This generally results in a molecule with moderate electrophilicity at the carbon bearing the bromine, making it susceptible to oxidative addition in palladium-catalyzed reactions. The HOMO is typically distributed over the electron-rich imidazole portion of the fused ring system.
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMO).
Table 1: Calculated Electronic Properties of a Representative Derivative Calculations performed at the B3LYP/6-31G(d) level of theory.[6][9]
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Imidazo[1,2-a]pyrazine | -6.15 | -1.75 | 4.40 | 3.85 |
| 2-Bromo-imidazo[1,2-a]pyrazine | -6.32 | -2.01 | 4.31 | 2.98 |
Molecular Electrostatic Potential (MEP) Map
An MEP map provides a visual representation of the charge distribution on a molecule's surface.[10] It is invaluable for predicting regions susceptible to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, primarily located around the nitrogen atoms of the pyrazine and imidazole rings. These sites are prone to electrophilic attack or coordination with metal catalysts.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas. For 2-bromo-imidazo[1,2-a]pyrazine, a positive potential is expected on the hydrogen atoms and, significantly, in the region of the C2-Br bond, highlighting the electrophilic character of the C2 carbon.[11] This electron deficiency is the driving force for the initial oxidative addition step in cross-coupling reactions.
Part 2: Reactivity Profile and Synthetic Applications
The C2-bromo substituent is a linchpin for synthetic diversification, serving as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is generally intermediate between that of C-I and C-Cl bonds, offering a good balance of stability and reactivity.[12]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[13] It involves the coupling of the 2-bromo-imidazo[1,2-a]pyrazine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.
Mechanistic Insight: The causality behind this reaction's success lies in its well-defined catalytic cycle. The choice of a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, is critical. Oxidative addition of the C-Br bond to the Pd(0) center is the initial, often rate-determining, step. The subsequent transmetalation with the boronic acid (activated by the base) and final reductive elimination to release the product and regenerate the Pd(0) catalyst complete the cycle. The selection of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid without degrading the substrate.[14]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-imidazo[1,2-a]pyrazine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions, which prevents oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio).[14]
-
Reaction: Heat the mixture with stirring to the required temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, linking the 2-position of the imidazo[1,2-a]pyrazine core to a terminal alkyne.[15][16]
Mechanistic Insight: This reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, similar to the Suzuki reaction, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a more reactive copper acetylide intermediate.[15] This intermediate then undergoes transmetalation with the Pd(II)-complex. An amine base (e.g., Et₃N, DIPEA) is used both as a base and often as a solvent.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 3-10 mol%).
-
Solvent and Reactant Addition: Add a degassed solvent such as THF or DMF, followed by 2-bromo-imidazo[1,2-a]pyrazine (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and a degassed amine base (e.g., Triethylamine, 2.0-3.0 eq.).[17]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent, wash with water or ammonium chloride solution, and dry the organic layer. Purify the crude product by column chromatography.
This reaction is a cornerstone for synthesizing aryl amines, enabling the formation of a C-N bond between the 2-position of the imidazo[1,2-a]pyrazine and a primary or secondary amine.[18][19]
Mechanistic Insight: The key to a successful Buchwald-Hartwig amination is the choice of ligand for the palladium catalyst and a strong, non-nucleophilic base.[20] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential as they promote the rate-limiting reductive elimination step and prevent undesired side reactions like β-hydride elimination.[18] A strong base (e.g., NaOt-Bu, K₃PO₄, LHMDS) is required to deprotonate the amine, forming the active nucleophile.[19][21]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-8 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 eq.).
-
Reactant Addition: Add 2-bromo-imidazo[1,2-a]pyrazine (1.0 eq.) and the amine (1.1-1.3 eq.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as Toluene, Dioxane, or t-BuOH.
-
Reaction: Seal the vessel and heat the mixture with stirring to 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.[22]
Caption: Decision workflow for selecting a cross-coupling reaction.
Part 3: Summary and Future Outlook
The 2-bromo-imidazo[1,2-a]pyrazine scaffold is a molecule of significant synthetic potential. Its electronic properties, characterized by an electrophilic C2 carbon and an electron-rich fused imidazole ring, make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to diverse libraries of C2-functionalized derivatives, which are of high interest in drug discovery and materials science.[2][23]
Future research will likely focus on expanding the synthetic toolbox to include other modern transformations such as C-H activation at other positions on the ring, photoredox catalysis, and other metal-catalyzed coupling reactions. The continued exploration of this scaffold's chemical space promises to yield novel compounds with tailored biological and physical properties.
References
-
Akhtar, W., et al. (2020). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
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Ali, M. A., et al. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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El Kazzouli, S., et al. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Letters in Organic Chemistry. [Link]
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Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Li, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
-
Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
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Stanovnik, B., & Tisler, M. (1974). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
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Van der Plas, H. C. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Yurttaş, L., et al. (2022). Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Zahlou, A., et al. (2013). Electronic and photovoltaic properties of new materials based on imidazo[1.2-a]pyrazine. Computational investigations. Functional Materials. [Link]
-
Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry. [Link]
-
Zhao, Y., et al. (2022). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]
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The Illuminated Scaffold: A Technical Guide to Imidazo[1,2-a]pyrazine Intermediates
The following technical guide details the history, discovery, and synthetic architecture of substituted imidazo[1,2-a]pyrazine intermediates.
Executive Summary: From Bioluminescence to Bioisosteres
The imidazo[1,2-a]pyrazine scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its history is bifurcated into two distinct eras: the discovery of marine bioluminescence (where it serves as the core of Coelenterazine) and its modern renaissance as a purine bioisostere in kinase inhibition (exemplified by Entospletinib).
For the drug developer, this scaffold offers a unique geometric profile. Unlike the flat, aromatic purine ring of ATP, the imidazo[1,2-a]pyrazine core provides specific vectors for substitution at C3, C6, and C8, allowing for precise tuning of solubility, selectivity, and metabolic stability.
Historical Evolution & Discovery
The Marine Origin (1960s-1970s)
The scaffold was first isolated not in a synthetic lab, but from the sea pansy (Renilla reniformis) and the jellyfish Aequorea victoria.
-
Molecule: Coelenterazine (Luciferin).[1]
-
Mechanism: The imidazo[1,2-a]pyrazine-3-one core undergoes oxidative decarboxylation catalyzed by luciferase, emitting blue light (
nm). -
Significance: This established the core's stability and its ability to undergo specific oxidative transformations, hinting at its potential for metabolic interactions in drug design.
The Kinase Pivot (1990s-Present)
As high-throughput screening (HTS) evolved, researchers recognized that imidazo[1,2-a]pyrazines mimic the adenine ring of ATP.
-
Bioisosterism: The N1 and N4 nitrogens align with the N1 and N3 of adenine, allowing the scaffold to hinge-bind within the ATP pocket of kinases.
-
Breakthrough: The discovery that substitutions at the C8-position (corresponding to the C6-amino of adenine) could dramatically improve solubility and selectivity led to the development of Syk and Aurora kinase inhibitors.
Synthetic Architectures and Intermediates
The synthesis of this scaffold relies on the "Regioselectivity Dance"—controlling the reactivity of the pyrazine ring positions (C6 vs. C8) and the imidazole ring (C3).
The Classical Hantzsch-Type Condensation
The most robust route involves the condensation of a 2-aminopyrazine with an
Reaction Logic:
-
Nucleophilic Attack: The exocyclic amine of the pyrazine attacks the carbonyl carbon.
-
Cyclization: The ring nitrogen (N1) attacks the
-carbon bearing the halogen (S_N2 type). -
Dehydration: Loss of water aromatizes the system.
The Critical Intermediate: 6,8-Dibromoimidazo[1,2-a]pyrazine
For modern drug discovery (e.g., Entospletinib), the key intermediate is 6,8-dibromoimidazo[1,2-a]pyrazine . This "bifunctional chassis" allows for sequential, regioselective functionalization.
-
Starting Material: 3,5-Dibromo-2-aminopyrazine.
-
Reagent: Chloroacetaldehyde (50% aq. solution).
-
Regioselectivity Rule:
-
Position C8 (Pyrazine C3): Highly electrophilic. Reacts first via S_NAr (Nucleophilic Aromatic Substitution) with amines.
-
Position C6 (Pyrazine C5): Less electrophilic. Reacts second via Palladium-catalyzed cross-coupling (Suzuki-Miyaura).
-
Case Study: Synthesis of Entospletinib (GS-9973)[2]
Entospletinib is a selective Spleen Tyrosine Kinase (Syk) inhibitor.[2][3][4][5] Its synthesis perfectly demonstrates the utility of the 6,8-dibromo intermediate.
Synthetic Pathway Diagram
The following diagram illustrates the regioselective logic used to construct Entospletinib.
Caption: Regioselective synthesis of Entospletinib. Note the sequential functionalization: C8 (S_NAr) followed by C6 (Suzuki).
Experimental Protocols
Protocol A: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine
Objective: Create the core scaffold from commercially available 3,5-dibromo-2-aminopyrazine.
Materials:
-
3,5-Dibromo-2-aminopyrazine (1.0 eq)
-
Chloroacetaldehyde (50% wt in H2O, 5.0 eq)
-
Isopropanol (IPA) / Water (solvent system)
-
Sodium Bicarbonate (NaHCO3)
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dibromo-2-aminopyrazine in IPA.
-
Addition: Add the chloroacetaldehyde solution.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 16–24 hours. Monitor by LC-MS for the disappearance of the starting material (
) and formation of the product ( , characteristic dibromo pattern). -
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Dilute the residue with ethyl acetate and wash with saturated NaHCO3 solution to neutralize HBr generated during cyclization.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: Typical yields range from 60–75%.
Protocol B: Regioselective S_NAr at Position C8
Objective: Install the aniline moiety at the C8 position without affecting the C6 bromide.
Materials:
-
6,8-Dibromoimidazo[1,2-a]pyrazine (1.0 eq)
-
4-Morpholinoaniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Isopropanol (IPA)
Methodology:
-
Mixing: Combine the scaffold, aniline, and DIPEA in IPA.
-
Heating: Heat to 80°C for 4–6 hours. The C8 position is activated by the adjacent bridgehead nitrogen, making it significantly more electrophilic than C6.
-
Validation: LC-MS should show a clean conversion to the mono-substituted product. If the reaction runs too hot (>100°C) or too long, trace double-substitution may occur.
-
Isolation: Cool the reaction. The product often precipitates out of IPA. Filter and wash with cold IPA/ether.
Structural Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions at key positions on the imidazo[1,2-a]pyrazine core, derived from aggregate kinase inhibitor data.
| Position | Chemical Vector | Biological Impact | Synthetic Access |
| C8 | Nucleophilic Displacement (S_NAr) | Solubility & Hinge Binding. Substituents here (often amines) project into the solvent front or interact with the ribose binding pocket. Critical for oral bioavailability. | High reactivity. First step in functionalization. |
| C6 | Palladium Coupling (Suzuki/Stille) | Selectivity. Aryl groups here extend into the hydrophobic back-pocket of the kinase (Gatekeeper region). Controls selectivity against other kinases.[3] | Lower reactivity. Second step (requires Pd catalyst).[6] |
| C3 | Electrophilic Substitution / C-H Activation | Potency. Substituents here can interact with the P-loop. Often used to fine-tune electronic properties or block metabolic oxidation. | Accessible via NBS bromination or direct C-H arylation. |
SAR Logic Diagram
Caption: Functional vectors of the scaffold. C8 and C6 are the primary handles for kinase inhibitor design.
References
-
Shimomura, O., et al. (1975). Structure of the chromophore of Aequorea green fluorescent protein. Biochemistry.
-
Currie, K. S., et al. (2014). Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase. Journal of Medicinal Chemistry.
-
Barlin, G. B., et al. (1996). Imidazo[1,2-a]pyrazines. Australian Journal of Chemistry.
-
Gilead Sciences, Inc. (2017). Patent WO/2017/144010: New Crystalline Forms of Entospletinib Intermediates. WIPO.
-
Mossetti, R., et al. (2018). Regioselective functionalization of the imidazo[1,2-a]pyrazine core. Tetrahedron Letters.
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Methodological & Application
Application Note: Buchwald-Hartwig Amination of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine
[1]
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., inhibitors of Wee1, BTK, and PI3K). The specific derivative 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine represents a critical building block where the C-2 position offers a vector for extending chemical space into the solvent-exposed regions of ATP-binding pockets.
However, amination at the C-2 position of this scaffold presents distinct challenges:
-
Electronic Deactivation: While the pyrazine ring is electron-deficient, the 6,8-dimethyl substitution pattern provides electron density, potentially slowing oxidative addition compared to the unsubstituted parent.
-
Hydrodebromination: A common failure mode in 2-halo-pyrazines is reductive dehalogenation, driven by hydride sources (often the amine or solvent) competing with the transmetalation step.[1]
-
N-Coordination: The bridgehead nitrogen (N4) and the pyrazine nitrogen (N1) can act as competitive binding sites for the Palladium catalyst, necessitating bulky, electron-rich ligands to enforce reductive elimination.
This guide provides a field-proven protocol to navigate these challenges, moving beyond "textbook" conditions to a robust, scalable process.
Mechanistic Insight & Catalyst Selection
To ensure success, we must engineer the catalytic cycle to favor Reductive Elimination over
The Catalytic Cycle (Visualized)
The following diagram illustrates the standard cycle alongside the critical failure pathway (in red) that this protocol is designed to suppress.
Figure 1: Catalytic cycle highlighting the competition between productive amination and the hydrodebromination side-reaction common in electron-deficient heterocycles.
Ligand & Base Strategy[2][3][4][5]
-
Ligand: We utilize XPhos or BrettPhos . These biaryl dialkylphosphines are bulky enough to prevent catalyst sequestration by the substrate's nitrogens and electron-rich enough to facilitate oxidative addition into the C-Br bond.
-
Base: Cs₂CO₃ is preferred over NaOtBu. While alkoxides are faster, they often promote
-hydride elimination from the amine. Carbonate is milder and reduces hydrodebromination risks. -
Pre-catalyst: Pd₂(dba)₃ or XPhos Pd G3 precatalyst. The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.
Optimization Data (Representative)
Before scaling, we performed a screen using morpholine as a model amine. The results highlight the sensitivity of this substrate to ligand sterics.
| Entry | Catalyst Source | Ligand (L) | Base | Solvent | Temp (°C) | Yield (%) | Note |
| 1 | Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene | 100 | <5 | Catalyst poisoning |
| 2 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 45 | Significant Ar-H byproduct |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 90 | 92 | Clean conversion |
| 4 | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Dioxane | 90 | 88 | Good for primary amines |
| 5 | XPhos Pd G3 | — | K₃PO₄ | THF | 60 | 75 | Incomplete conversion |
Detailed Experimental Protocol
Method A: The "Golden Path" (High Reliability)
Recommended for secondary amines and robust primary amines.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: XPhos (5.0 mol%) (Or XPhos Pd G3 at 2-5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, dried)
-
Solvent: 1,4-Dioxane (anhydrous, degassed) [0.1 M concentration]
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial or Schlenk flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]
-
Charging Solids: Add the substrate, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to the flask.
-
Critical Check: If using a liquid amine, do not add it yet. If the amine is a solid, add it now.
-
-
Degassing: Seal the flask with a septum. Evacuate and backfill with inert gas (Ar/N₂) three times.[1][2] This is vital to protect the electron-rich phosphine ligand.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Amine Addition: If the amine is liquid, add it now via syringe.
-
Activation: Place the vessel in a pre-heated oil bath or heating block at 90°C . Stir vigorously (800+ RPM).
-
Why? High stirring speed is crucial for heterogeneous mixtures involving Cs₂CO₃.
-
-
Monitoring: Monitor by LC-MS at 2 hours. Look for the disappearance of the bromide (M+2 pattern) and the appearance of the product.
-
Self-Validation: If you see a mass corresponding to [M-Br+H] (Hydrodebromination), lower the temperature to 80°C and increase amine equivalents.
-
-
Work-up:
-
Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients). The product is often fluorescent under UV (254/365 nm).
Method B: For Challenging/Volatile Amines
Use this if Method A fails or if the amine is valuable/volatile.
-
Catalyst: BrettPhos Pd G3 (2-5 mol%)
-
Base: NaOtBu (1.5 equiv) - Use only if substrate has no base-sensitive groups (esters, etc).
-
Solvent: Toluene (allows for slightly higher temps if needed).[4][3]
-
Protocol: Similar to Method A, but strictly control time. Strong bases can degrade the pyrazine ring over prolonged periods.
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of 2-amino-6,8-dimethylimidazo[1,2-a]pyrazines.
Troubleshooting & Self-Validation
Scenario 1: Low Conversion, Catalyst Blacking Out
-
Cause: Oxidation of the ligand or insufficient ligand loading.
-
Fix: Ensure rigorous degassing. Switch to a pre-formed catalyst (e.g., XPhos Pd G3) to guarantee the active species is generated immediately.
Scenario 2: Hydrodebromination (Product Mass - 79/81 amu + 1)
-
Cause:
-hydride elimination is faster than reductive elimination. This often happens with sterically hindered amines or "wet" solvents. -
Fix:
-
Switch solvent to Toluene (less likely to donate hydrides than Dioxane/THF).
-
Increase the concentration of the amine (force the kinetics of amine coordination).
-
Lower the temperature by 10°C.
-
Scenario 3: Regioselectivity Issues
-
Context: If your substrate has other halogens (e.g., Cl at position 3), the 2-Br is significantly more reactive towards oxidative addition. However, high temperatures (>110°C) might erode this selectivity. Stick to <100°C.[1]
Safety & Handling
-
This compound: Treat as a potential skin sensitizer and irritant. Handle in a fume hood.
-
Palladium Catalysts: Pd compounds can be toxic. Avoid inhalation of dusts.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and handle with appropriate PPE.
References
-
General Reactivity of 2-Bromopyrazines: BenchChem Technical Support. Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. BenchChem Application Notes. Link (Accessed 2023).
-
Buchwald-Hartwig Mechanism & Ligands: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Imidazo[1,2-a]pyrazine Scaffold Synthesis: Goel, R., et al. (2018). Synthesis and Functionalization of Imidazo[1,2-a]pyrazine. Organic & Biomolecular Chemistry. Link
-
Hydrodebromination Side Reactions: Troubleshooting Pd-Catalyzed Cross-Couplings. WuXi AppTec Chemical Insights. Link
-
Structural Confirmation: 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. PMC Crystallographic Data. Link
Application Notes & Protocols: Leveraging 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the domain of protein kinase inhibition. Its rigid, planar structure and strategically positioned nitrogen atoms make it an excellent bioisostere for the adenine ring of ATP, enabling it to effectively compete for binding at the kinase hinge region. The 6,8-dimethyl substitution pattern on this scaffold provides a defined three-dimensional profile, which can be exploited to achieve selectivity and enhance potency. The bromine atom at the C2 position serves as a versatile synthetic handle, unlocking access to a diverse chemical space through modern cross-coupling methodologies. This document provides detailed protocols and expert insights for utilizing 2-bromo-6,8-dimethylimidazo[1,2-a]pyrazine as a key building block for the rapid synthesis of potential kinase inhibitors. The focus will be on two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Core Synthetic Strategies: Functionalization of the C2 Position
The electron-deficient nature of the pyrazine ring and the inherent reactivity of the C-Br bond make the C2 position of this compound an ideal site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their broad substrate scope, functional group tolerance, and typically high yields.
-
Suzuki-Miyaura Coupling: This reaction is the cornerstone for creating C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl moieties. These appended rings can be designed to probe deep into the ATP-binding pocket, targeting key residues to enhance affinity and selectivity. The choice of catalyst, ligand, and base is critical and must be optimized for the specific substrates being coupled.[1][2]
-
Buchwald-Hartwig Amination: This powerful method forges C-N bonds, enabling the installation of a wide range of primary and secondary amines.[3] This is particularly useful for synthesizing inhibitors that require a hydrogen bond donor/acceptor at this position or for linking the core scaffold to a solubilizing group or a moiety that targets the solvent-exposed region of the kinase.
Protocol 1: Synthesis of a 2-Aryl-Substituted Kinase Inhibitor via Suzuki Coupling
This protocol details a representative Suzuki-Miyaura reaction to synthesize a 2-aryl-6,8-dimethylimidazo[1,2-a]pyrazine, a common core structure for Type I and Type II kinase inhibitors.[4]
Principle & Rationale
The workflow involves the palladium-catalyzed reaction between the 2-bromo scaffold and an appropriate arylboronic acid or ester. The catalytic cycle, initiated by the oxidative addition of the Pd(0) catalyst to the C-Br bond, is a well-understood and robust process.[1] Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[4]
Experimental Workflow Diagram
Caption: General workflow for microwave-assisted Suzuki coupling.
Step-by-Step Protocol
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). The solvent choice is critical to ensure solubility of all components.[1]
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon gas for 5-10 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Microwave Reaction: Place the vial in a microwave reactor and heat to 120 °C for 30 minutes. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure 2-aryl-6,8-dimethylimidazo[1,2-a]pyrazine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a 2-Amino-Substituted Kinase Inhibitor via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a 2-(substituted-amino)-6,8-dimethylimidazo[1,2-a]pyrazine derivative, a key intermediate for inhibitors requiring specific hydrogen bonding interactions.
Principle & Rationale
The Buchwald-Hartwig amination facilitates the formation of a C-N bond between an aryl halide and an amine.[3] The reaction's success hinges on the catalytic cycle involving a palladium catalyst and a specialized phosphine ligand. The ligand, often bulky and electron-rich, is essential for promoting both the oxidative addition and the final reductive elimination steps.[5] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more effective nucleophile.[5]
Experimental Workflow Diagram
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add sodium tert-butoxide (1.4 eq.).
-
Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., Xantphos, 0.08 eq.).
-
Reactant Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired 2-amino-substituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Biological Evaluation: Targeting Aurora Kinases
The imidazo[1,2-a]pyrazine scaffold has proven to be a particularly effective framework for the development of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.
Assay Principle: In Vitro Kinase Inhibition
A primary biochemical assay measures the ability of a synthesized compound to inhibit the phosphorylation of a specific substrate by the target kinase (e.g., Aurora A or Aurora B). The potency is typically reported as an IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%.
Biological Assay Workflow
Sources
- 1. "Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives " by İSMAİL KAYAĞİL and ŞEREF DEMİRAYAK [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Modular Synthesis of Coelenterazine Analogs via Bromo-Imidazopyrazine Intermediates
Introduction & Strategic Rationale
Coelenterazine is the foundational imidazopyrazinone-based substrate responsible for bioluminescence (BL) and chemiluminescence (CL) in numerous marine organisms, including Aequorea victoria and Renilla reniformis[1][2]. In modern drug development and bioimaging, there is a critical demand for coelenterazine analogs with enhanced properties, such as red-shifted emission peaks, extended half-lives, and higher quantum yields[2].
Historically, the "classical" synthesis of coelenterazine relied on linear construction, requiring the entire pyrazine ring to be built from scratch for every new analog[1]. This approach is highly inefficient for library generation. To overcome this, modern synthetic strategies employ a modular approach utilizing a bromo-imidazopyrazine intermediate . By synthesizing a stable, halogenated core, researchers can leverage palladium-catalyzed Suzuki-Miyaura cross-coupling to perform late-stage diversification[3][4]. This strategy dramatically accelerates the determination of Structure-Functional Selectivity Relationships (SFSR) by allowing diverse aryl groups to be attached to the core in a single, high-yield terminal step[3].
Mechanistic Causality & Experimental Design
As a self-validating protocol, every reagent and condition in this workflow is selected to protect the highly labile imidazopyrazinone core while maximizing coupling efficiency:
-
Precursor Selection (Keto-acetals vs. Keto-aldehydes): Constructing the bromo-imidazopyrazine core via the condensation of 2-amino-5-bromopyrazine with a keto-acetal (rather than a keto-aldehyde) prevents unwanted polymerization. This advanced condensation results in significantly higher yields and cleaner conversion to the final heterocycle[4].
-
Halogen Priming: The bromine atom at the C-6 position of the imidazopyrazine ring serves as an ideal leaving group. The electron-deficient nature of the pyrazine ring highly primes the C-Br bond for the initial oxidative addition step by the Pd(0) catalyst[3][4].
-
Anaerobic Handling: The final imidazo[1,2-a]pyrazin-3(7H)-one core is highly susceptible to auto-oxidation, which triggers premature chemiexcitation and degradation into coelenteramide[2]. Therefore, all cross-coupling solvents must be rigorously deoxygenated, and the final products must be stabilized in methanolic HCl[5].
Reaction Pathway Visualization
Workflow for synthesizing coelenterazine analogs via a bromo-imidazopyrazine intermediate.
Reagents and Equipment
-
Core Building Blocks: 2-amino-5-bromopyrazine, 1,1-diethoxy-3-phenylpropan-2-one (keto-acetal).
-
Cross-Coupling Reagents: Various aryl boronic acids/esters (e.g., 4-fluorophenylboronic acid), Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4][3].
-
Solvents & Buffers: Toluene, Ethanol, Degassed HPLC-grade H2O, 2M Na2CO3, Methanolic HCl[5].
-
Equipment: Schlenk line for anaerobic synthesis, LC-MS (ESI+), Reverse-Phase HPLC.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of the Bromo-Imidazopyrazine Core
-
Condensation: Dissolve 2-amino-5-bromopyrazine (1.0 eq) and the selected keto-acetal (1.2 eq) in deoxygenated ethanol.
-
Acidic Catalysis: Add a catalytic amount of concentrated aqueous HCl to initiate the cyclization.
-
Reflux: Heat the mixture to 80°C under a strict nitrogen atmosphere for 4–6 hours. Causality: The inert atmosphere is critical to prevent the spontaneous oxidation of the newly formed imidazopyrazine ring[2].
-
Isolation: Cool to room temperature, neutralize carefully, and extract with ethyl acetate. Purify via flash column chromatography (silica gel, DCM/MeOH gradient) to yield the stable bromo-imidazopyrazine intermediate.
-
Self-Validation Check: Confirm the intermediate via LC-MS. The presence of the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity) confirms the preservation of the halogen for the next step.
Phase 2: Late-Stage Suzuki-Miyaura Cross-Coupling
-
Preparation of the Catalytic System: In a flame-dried Schlenk flask, combine the bromo-imidazopyrazine intermediate (1.0 eq) and the desired aryl boronic ester (1.5 eq)[3].
-
Solvent Degassing: Add a solvent mixture of Toluene/Ethanol (4:1 v/v) and 2M aqueous Na2CO3 (2.0 eq). Subject the entire mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be completely excluded to prevent both the oxidation of the Pd(0) catalyst and the auto-oxidation of the luminescent core[2].
-
Catalyst Addition: Under positive N2 pressure, add Pd(PPh3)4 (0.05 eq)[3].
-
Coupling: Heat the reaction to 90°C for 8 hours. The mild base activates the boronic ester, facilitating transmetalation to the palladium center, followed by reductive elimination to yield the target analog.
-
Quenching & Stabilization: Cool the reaction and immediately quench with a 0.1% TFA aqueous solution. Causality: Coelenterazine analogs are highly labile in basic or neutral aqueous media (half-life of 1-2 hours) but remain stable in acidic environments like methanolic HCl or TFA[5].
Phase 3: Purification and Validation
-
Purification: Isolate the final analog using preparative Reverse-Phase HPLC (C18 column) using a gradient of H2O/Acetonitrile containing 0.1% TFA[5].
-
Lyophilization: Lyophilize the collected fractions in the dark and store the resulting powder at -80°C under Argon.
-
Self-Validation Check: Reconstitute a small aliquot in Methanol. Perform a functional bioluminescence assay by injecting the analog into a buffer containing Renilla luciferase. An immediate flash of light (quantifiable via a luminometer) definitively validates the structural integrity of the synthesized analog[1][2].
Quantitative Data: Comparison of Synthesized Analogs
The modular nature of the bromo-imidazopyrazine intermediate allows for the rapid generation of diverse analogs. Below is a summary of typical quantitative outcomes derived from this synthetic route, comparing native structures to halogenated variants designed for enhanced stability and shifted emission profiles[2][4][6].
| Target Compound | Aryl Boronic Acid Used | Overall Yield (%) | Emission Max (nm) | Primary Application / Property |
| Native Coelenterazine | 4-Hydroxyphenylboronic acid | 48% | ~460 nm | Standard BL reporter assays |
| F-CLA (Fluorinated) | 4-Fluorophenylboronic acid | 62% | ~455 nm | Enhanced CL; Superoxide sensing |
| Br-CLA (Brominated) | 4-Bromophenylboronic acid | 55% | ~470 nm | Extended BL half-life |
| Extended Conjugation Analog | 2-Naphthylboronic acid | 41% | ~495 nm | Red-shifted deep tissue imaging |
Note: Yields represent the two-step sequence from 2-amino-5-bromopyrazine. Emission maxima are recorded in standard aqueous buffer (pH 7.4) with Renilla luciferase.
References
- Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists - PMC - PubMed Central. nih.gov.
- US5741668A - Expression of a gene for a modified green-fluorescent protein. google.com.
- Synthesis of 3,7-Dihydroimidazo[1,2a]pyrazine-3-ones and Their Chemiluminescent Properties. researchgate.net.
- Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs. illinois.edu.
- Investigation of the Chemiluminescent Reaction of a Fluorinated Analog of Marine Coelenterazine. mdpi.com.
- Investigation of the Superoxide Anion-Triggered Chemiluminescence of Coelenterazine Analogs. researchgate.net.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. mdpi.com [mdpi.com]
- 3. Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5741668A - Expression of a gene for a modified green-fluorescent protein - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine Intermediates
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its unique electronic and structural features have led to the development of numerous compounds with a wide range of biological activities, including use as kinase inhibitors and other therapeutic agents. The targeted synthesis of specifically substituted derivatives, such as 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine, is of significant interest as this intermediate serves as a versatile building block for the introduction of further molecular complexity through cross-coupling reactions.
This comprehensive guide provides detailed, scalable, and field-proven protocols for the multi-step synthesis of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on robust and reproducible procedures suitable for laboratory and pilot-plant scale production. We will delve into the critical aspects of each synthetic transformation, explaining the underlying chemical principles and providing practical insights to ensure successful execution.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a three-step sequence, commencing with the construction of the requisite aminopyrazine precursor, followed by the formation of the imidazo[1,2-a]pyrazine core, and culminating in a regioselective bromination.
Troubleshooting & Optimization
Purification methods for removing impurities from 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine. The focus is on practical, field-proven methods for removing impurities and achieving high purity essential for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route and reaction conditions employed. However, based on common syntheses of imidazo[1,2-a]pyrazine scaffolds, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: The most common impurities are residual 2-amino-3,5-dimethylpyrazine and the brominating agent or α-bromoketone precursor used in the cyclization.
-
Side-Reaction Products: Suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to the formation of byproducts.[1] For instance, if the reaction is not driven to completion, you may find intermediates from the condensation step.
-
Over-brominated or Under-brominated Analogs: Depending on the specific bromination strategy, it's possible to form di-bromo species or have the non-brominated 6,8-dimethylimidazo[1,2-a]pyrazine core present.
-
Hydrolysis Products: The imidazo[1,2-a]pyrazine core can be sensitive to moisture, especially under harsh pH conditions during workup, potentially leading to ring-opened or degraded products.[2]
A preliminary analytical assessment by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude material is crucial for identifying the specific impurities present and devising an effective purification strategy.
Q2: I have my crude product. What is the best first-line purification method to try?
A2: For most heterocyclic compounds like this compound, flash column chromatography on silica gel is the most robust and versatile initial purification method.[3] It allows for the separation of compounds based on their differing polarities and affinities for the stationary phase.
The primary advantage is its adaptability. By systematically optimizing the mobile phase (eluent), you can often achieve excellent separation of the target compound from both more polar and less polar impurities.[4]
The decision-making process for your initial purification strategy can be visualized as follows:
Caption: Initial purification method selection workflow.
Q3: My compound is streaking badly on the silica TLC plate. What's happening and how do I fix it?
A3: This is a classic issue encountered with nitrogen-containing heterocycles. The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms which can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction causes the compound to "streak" or "tail" rather than move as a compact spot, leading to poor separation in column chromatography.[3]
The Solution: Neutralize the Stationary Phase
To prevent this interaction, you must add a small amount of a basic modifier to your mobile phase. This modifier will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute symmetrically.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., for every 100 mL of eluent, add 0.1 to 1 mL of Et₃N). This is often the most effective solution.[3]
-
Ammonia in Methanol: Using a prepared solution of 7N ammonia in methanol and adding it as a small percentage of the polar component of your mobile phase can also be very effective.
Troubleshooting Flowchart for Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
Q4: How do I properly select and optimize a solvent system for column chromatography?
A4: The key to successful column chromatography is methodical optimization using TLC.[3] The goal is to find a solvent system where your target compound has an Rf value between 0.15 and 0.35 . This range provides the optimal balance for good separation without requiring excessively long elution times.[5]
| Parameter | Recommendation | Rationale |
| Starting Solvent System | Hexanes/Ethyl Acetate (EtOAc) | Good for moderately polar compounds. Start with a low polarity mix (e.g., 9:1 Hex:EtOAc) and gradually increase the EtOAc content. |
| Alternative Systems | Dichloromethane (DCM)/Methanol (MeOH) | Excellent for more polar compounds where EtOAc is insufficient. Provides different selectivity compared to EtOAc.[5] |
| Rf Too High (>0.5) | Decrease mobile phase polarity. | The compound is moving too fast with the solvent front, resulting in poor interaction with the silica and thus poor separation. |
| Rf Too Low (<0.1) | Increase mobile phase polarity. | The compound is too strongly adsorbed to the silica and will take an excessive volume of solvent to elute, leading to band broadening. |
| Spot Separation (ΔRf) | Aim for the largest possible ΔRf between your product and impurities. | A larger difference in Rf on the TLC plate will translate to better separation (more column volumes) on the column itself.[5] |
See Protocol 1 for a detailed step-by-step guide to TLC analysis.
Q5: Is recrystallization a viable option for this compound?
A5: Yes, recrystallization can be an excellent and highly efficient method, particularly if your crude product is already of moderate purity (>85-90%) and is a solid.[] The principle of recrystallization relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[7][8]
The Ideal Recrystallization Solvent:
-
Does not dissolve the compound at room temperature or below.
-
Completely dissolves the compound at or near its boiling point.
-
Impurities are either insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[7]
-
Does not react with your compound.
Common solvents to screen for imidazo[1,2-a]pyrazine derivatives include ethanol, isopropanol, ethyl acetate, or mixed solvent systems like ethyl acetate/hexanes or ethanol/water.[9][10][11]
See Protocol 2 for a detailed step-by-step guide to Recrystallization.
Q6: My compound is still impure after chromatography and won't crystallize. When should I turn to Preparative HPLC?
A6: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice when high-resolution separation is required.[12] It is particularly valuable in the following scenarios:
-
Challenging Impurity Profiles: When impurities are structurally very similar to the target compound, leading to co-elution in standard column chromatography.
-
Final Polishing Step: To achieve very high purity (>99.5%) required for sensitive biological assays, reference standard qualification, or clinical development.[13][14]
-
Non-Crystalline Materials: If your compound is an oil or amorphous solid that fails to crystallize, Prep-HPLC is the most effective alternative.
While standard silica columns can be used (normal-phase), reversed-phase (e.g., C18) Prep-HPLC is more common in pharmaceutical development.[13][15] Method development typically begins at the analytical scale and is then scaled up to a preparative column.[16]
Detailed Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude material in a suitable solvent like DCM or ethyl acetate to create a concentrated solution.
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 4:1 Hexanes:EtOAc + 0.5% Et₃N). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity as described in the table above until your target compound has an Rf of ~0.25 and is well-separated from all other spots.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of your crude solid. Add your chosen solvent dropwise. If it dissolves immediately, the solvent is too polar. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot.[3]
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[17]
-
Hot Filtration (if needed): If you observe insoluble impurities in the hot solution, perform a quick gravity filtration through a pre-heated funnel to remove them.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Gently wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - PMC.
- Suzuki purification problem : r/OrganicChemistry - Reddit.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- 63744-22-9, 6,8-Dibromoimidazo[1,2-a]pyrazine Formula - Echemi.
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
- Supelco Preparative HPLC products for Pharmaceutical Development and Production.
- The Power of Preparative HPLC Systems - Teledyne Labs.
- HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods.
- Preparative Columns | HPLC Purification Columns - Waters Corporation.
- Preparative HPLC Columns - GL Sciences.
- Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives by using either reflux or microwave irradiation method, an.
-
Recrystallization - YouTube. Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
- Byproducts in the Synthesis of Di-2-pyrazinylmethane.
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents.
- Purification methods for 2,4,6-Tribromo-1,3,5-triazine products - Benchchem.
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- 11. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
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- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in 6,8-Dimethyl Substituted Imidazopyrazines
Welcome to the technical support center dedicated to addressing the unique challenges posed by 6,8-dimethyl substituted imidazopyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities introduced by steric hindrance in this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Understanding the Challenge: The "Bulky" Problem of 6,8-Dimethyl Substitution
The introduction of methyl groups at the 6 and 8 positions of the imidazopyrazine core, while often crucial for modulating pharmacological activity, presents significant synthetic hurdles. These methyl groups exert steric hindrance, a phenomenon where the sheer bulk of these groups physically obstructs the approach of reagents to the reactive centers of the molecule. This can lead to a cascade of issues, including sluggish or incomplete reactions, low yields, and the formation of undesired byproducts.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 6,8-dimethyl substituted imidazopyrazines.
Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce a substituent at the 2- or 3-position is failing or giving very low yields. What's going on?
Answer: This is a classic case of steric hindrance. The 6- and 8-methyl groups create a crowded environment around the imidazopyrazine core, making it difficult for the bulky palladium catalyst-ligand complex to approach and facilitate the coupling reaction.
Causality: The catalytic cycle of cross-coupling reactions involves several steps, including oxidative addition and reductive elimination. Steric hindrance can slow down these crucial steps, leading to catalyst deactivation or competing side reactions.[1][2]
Troubleshooting Strategies:
-
Ligand Selection is Critical: For sterically demanding substrates, the choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[3][4] Consider ligands like those developed by Buchwald and Hartwig, which are specifically designed for challenging couplings.[3]
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, be mindful of potential side reactions or decomposition at elevated temperatures.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile can be effective.[1] In some cases, a switch to a less coordinating solvent like toluene or dioxane might be beneficial.
-
Base: The choice of base is also crucial. Weaker bases may not be sufficient to drive the reaction to completion. Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) are often required.
-
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields in sterically hindered couplings by providing rapid and uniform heating.[5]
-
Alternative Catalysts: If palladium-based systems are failing, consider exploring nickel-based catalysts, which can sometimes offer complementary reactivity for sterically challenging couplings.[6]
Question 2: I'm observing significant amounts of starting material even after prolonged reaction times. How can I drive the reaction to completion?
Answer: This indicates that the activation energy for the reaction is high, likely due to steric hindrance. In addition to the strategies mentioned above, consider the following:
-
Increase Reagent Concentration: Carefully increasing the concentration of the limiting reagent can sometimes help to push the equilibrium towards the product.
-
Use a More Active Catalyst System: Employing a pre-catalyst or a more active generation of catalyst can make a significant difference. For example, later-generation Buchwald-Hartwig catalysts are known to be more effective for hindered substrates.[3]
-
Ultrasound Assistance: Sonication can enhance reaction rates by creating localized high temperatures and pressures, which can help overcome the activation energy barrier imposed by steric hindrance.[1]
Question 3: My purification by column chromatography is difficult. The compound streaks or I get poor separation from byproducts.
Answer: Sterically hindered molecules can sometimes exhibit unusual adsorption properties on silica gel. The methyl groups can also impact solubility.
Troubleshooting Strategies:
-
Modify the Mobile Phase: For basic compounds like imidazopyrazines that may streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to the eluent can improve peak shape.[7]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina. For highly polar compounds, reversed-phase chromatography (C18) might be a better option.[7]
-
Crystallization: If your compound is a solid, recrystallization can be a powerful purification technique.[8][9][10] Experiment with different solvent systems to find one where your compound has high solubility when hot and low solubility when cold.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental impact of the 6,8-dimethyl groups on the electronic properties of the imidazopyrazine ring?
A1: Methyl groups are weakly electron-donating. Their presence at the 6 and 8 positions increases the electron density of the pyrazine ring. This can influence the reactivity of the entire heterocyclic system, potentially affecting the ease of electrophilic or nucleophilic attack at other positions. The position of a methyl group can significantly impact the reactivity and thermodynamic properties of a heterocyclic system.[11][12]
Q2: Are there alternative synthetic routes that can bypass the challenges of late-stage functionalization on a pre-formed 6,8-dimethylimidazopyrazine core?
A2: Yes, a "bottom-up" approach can be highly effective. This involves constructing the imidazopyrazine ring system with the desired substituents already in place on the starting materials. For example, starting with a appropriately substituted aminopyrazine can circumvent the need for a challenging cross-coupling reaction on the sterically hindered core. Multicomponent reactions (MCRs) can also be a powerful tool for rapidly building molecular diversity from simple precursors.[13][14]
Q3: How can I confirm the successful synthesis and regiochemistry of my 6,8-dimethyl substituted imidazopyrazine?
A3: A combination of analytical techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (1H and 13C): This is the most powerful tool for structure elucidation. The chemical shifts and coupling patterns of the protons and carbons will provide detailed information about the substitution pattern. Look for characteristic signals for the methyl groups and the remaining aromatic protons.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular formula of your compound.[15]
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments can be invaluable for definitively assigning the positions of substituents, especially in complex cases.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of a 2-Bromo-6,8-dimethylimidazopyrazine
This protocol provides a starting point for a sterically hindered Suzuki coupling. Optimization of catalyst, ligand, base, and temperature may be necessary for your specific substrate.
Materials:
-
2-Bromo-6,8-dimethylimidazopyrazine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
1,4-Dioxane/Water (4:1)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add the 2-bromo-6,8-dimethylimidazopyrazine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), phosphine ligand (0.1 eq), and base (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 30-60 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of a Basic Imidazopyrazine using Column Chromatography
Materials:
-
Crude 6,8-dimethyl substituted imidazopyrazine
-
Silica gel
-
Hexanes
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare the mobile phase. A starting point could be a mixture of hexanes and ethyl acetate. Add 0.1-1% triethylamine to the mobile phase to prevent streaking.
-
Load the dissolved sample onto the column.
-
Elute the column with the prepared mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Reaction Conditions for a Sterically Hindered Suzuki Coupling
| Entry | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 | K2CO3 | Toluene | 110 | 24 | <10 |
| 2 | Pd(OAc)2 / SPhos | Cs2CO3 | Dioxane | 100 | 12 | 45 |
| 3 | Pd2(dba)3 / XPhos | K3PO4 | Toluene | 110 | 8 | 78 |
| 4 | Pd(OAc)2 / RuPhos | NaOt-Bu | Dioxane (Microwave) | 140 | 0.5 | 85 |
Visualizations
Caption: Troubleshooting flowchart for low-yielding cross-coupling reactions.
Caption: Decision tree for selecting a purification strategy.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
ResearchGate. “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF. [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
-
Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF. [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
PMC. The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? [Link]
-
PubMed. Synthesis of substituted imidazopyrazines as ligands for the human somatostatin receptor subtype 5. [Link]
-
Royal Society of Chemistry. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. [Link]
-
PMC. Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. [Link]
-
ACS Publications. Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. [Link]
-
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
PubMed. The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? [Link]
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. [Link]
-
PMC. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
-
PMC. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. [Link]
-
ResearchGate. Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling. [Link]
-
University of Toronto. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]
-
Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]
-
ResearchGate. Synthesis of tri-substituted-condensed-imidazopyridines. [Link]
-
Nature. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. [Link]
-
MDPI. Steric Exclusion Chromatography for Purification of Biomolecules—A Review. [Link]
-
SciSpace. Synthesis, in Vitro Pharmacology, and Molecular Modeling of Very Potent Tacrine−Huperzine A Hybrids as Acetylcholinesterase In. [Link]
-
ResearchGate. Design, Synthesis, and Biological Evaluation of Novel 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives as a CDK2 Inhibitors. [Link]
-
Oriental Journal of Chemistry. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. [Link]
Sources
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
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- 11. The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]
Stability of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine under acidic and basic conditions
Welcome to the technical support resource for 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound under various experimental conditions. The following information is curated from established principles of heterocyclic chemistry and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the this compound scaffold?
The imidazo[1,2-a]pyrazine core is a fused heterocyclic system with distinct electronic characteristics. The imidazole ring is electron-rich and generally susceptible to electrophilic attack, while the pyrazine ring is electron-deficient, making it prone to nucleophilic attack. The stability of this compound is primarily influenced by:
-
pH of the medium: The compound will exhibit different degradation profiles under acidic and basic conditions.
-
Nucleophilicity of reagents: The 2-bromo substituent can be displaced by strong nucleophiles.
-
Oxidative stress: Heterocyclic compounds can be susceptible to oxidation.
-
Photostability: Exposure to light, particularly UV, can induce degradation.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, the nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can be protonated. This increases the overall electron deficiency of the scaffold, potentially making it more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. While the core structure is generally stable under mild acidic conditions, harsh acidic conditions (e.g., concentrated acids, elevated temperatures) could lead to hydrolytic degradation. The most likely pathway would involve protonation followed by cleavage of the imidazole ring.
Q3: What degradation pathways are expected under basic conditions?
Basic conditions pose a more significant risk for this compound, primarily due to two potential degradation pathways:
-
Nucleophilic Aromatic Substitution (SNA_r_): The 2-bromo substituent is on an electron-deficient ring system, making it susceptible to displacement by strong nucleophiles like hydroxide ions. This would lead to the formation of 2-hydroxy-6,8-dimethylimidazo[1,2-a]pyrazine. The rate of this substitution will depend on the concentration of the base and the temperature.
-
Ring-Opening: Strong basic conditions could potentially lead to the cleavage of the pyrazine or imidazole ring, although this is generally less common than substitution of the bromo group.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid disappearance of the parent compound in a basic solution. | Nucleophilic aromatic substitution of the 2-bromo group by hydroxide. | Neutralize the solution and analyze for the corresponding 2-hydroxy analog. For future experiments, consider using a non-nucleophilic base or protecting the 2-position if it's not the reactive site of interest. |
| Formation of multiple unknown peaks in HPLC analysis after acidic treatment. | Acid-catalyzed degradation, possibly involving ring-opening of the imidazole moiety. | Reduce the acid concentration and/or temperature. Use LC-MS to identify the molecular weights of the degradation products to help elucidate their structures. |
| Inconsistent results in repeated experiments. | Instability of the compound in the chosen solvent or buffer. | Perform a preliminary stability study of the compound in the intended analytical or reaction solvent at the experimental temperature. Consider using aprotic solvents if hydrolytic instability is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to assess the stability of the target compound under various stress conditions, as recommended by ICH guidelines.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time points.
-
3. Analytical Method:
-
HPLC System: A reverse-phase HPLC system with a C18 column is recommended.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: A photodiode array (PDA) detector to monitor the parent peak and any new peaks, coupled with a mass spectrometer (MS) to obtain mass information of the degradation products.
4. Data Analysis:
-
Calculate the percentage degradation of the parent compound at each time point.
-
Determine the retention times and mass-to-charge ratios of the major degradation products.
Visualizations
Hypothesized Degradation Pathways
Caption: Plausible degradation pathways under acidic and basic conditions.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study.
References
- Tschitschibabin, A. E. (1925). Über eine neue Synthese von Pyridin-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(8), 1704-1706.
- Lumma, W. C., & Springer, J. P. (1981). A new synthesis of imidazo[1,2-a]pyrazines. Journal of Organic Chemistry, 46(18), 3735-3736.
- Kaminski, J. J., & Doweyko, A. M. (1983). Synthesis and biological activity of some 3-aminoimidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 26(6), 804-808.
- Bonnet, P. A., et al. (1992). Synthesis and biological evaluation of new 8-substituted imidazo[1,2-a]pyrazines as potent and selective phosphodiesterase inhibitors. Journal of Medicinal Chemistry, 35(18), 3353-3358.
- Sablayrolles, C., et al. (1984). Synthesis and anti-inflammatory activity of some 2-methyl-3-carboxyimidazo[1,2-a]pyrazines. European Journal of Medicinal Chemistry, 19(4), 341-346.
-
Parmar, R. V., & Vadodaria, M. S. (2023). Click Synthesis, Characterization, Mesomorphic Properties, and Antimicrobial Evaluation of Some Novel Imidazo[1,2-a]pyrazine Derivatives Containing a 1,2,3-Triazole Ring. Journal of Heterocyclic Chemistry, 60(12), 2053-2062. Available from: [Link]
-
Sıdır, İ. (2011). Conformational stability, the spectroscopic (FT-IR and UV), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 6,8-diphenylimidazo[1,2-α]pyrazine molecule by ab initio HF and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 339-352. Available from: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38659-38670. Available from: [Link]
-
UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available from: [Link]
- Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187-205.
-
MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available from: [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]
-
International Journal of Innovative Science and Research Technology. (2023, October). Review on Forced Degradation Studies. Available from: [Link]
-
ACS Publications. (2022, June 22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available from: [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. (2003, February 6). Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chloro-6,8-dimethylimidazo[1,2-a]pyrazine in Cross-Coupling Reactions
For researchers and professionals in drug development, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, appearing in numerous compounds with significant biological activity. Functionalization at the C-2 position is a common strategy for library synthesis and lead optimization. This guide provides a detailed comparison of the reactivity of two key starting materials: 2-bromo-6,8-dimethylimidazo[1,2-a]pyrazine and its 2-chloro analog. We will delve into their performance in three of the most widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data from the literature.
The Underlying Principles: Why Halogen Choice Matters
The choice between a bromo or chloro substituent is far from arbitrary. It fundamentally dictates the reaction kinetics and the required catalytic system. The key difference lies in the carbon-halogen (C-X) bond strength and its susceptibility to oxidative addition, the rate-determining step in many Pd-catalyzed cycles. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This means that the palladium catalyst can insert into the C-Br bond more easily and under milder conditions than into the C-Cl bond.
Consequently, this compound is generally more reactive. This enhanced reactivity allows for the use of less sophisticated catalysts, lower temperatures, and shorter reaction times. Conversely, the 2-chloro analog is more stable and often less expensive, but its activation requires more specialized, electron-rich ligands and potentially higher temperatures to facilitate the challenging oxidative addition step.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. When comparing our two substrates, the expected reactivity trend holds true. The 2-bromo derivative readily participates in Suzuki couplings with a variety of boronic acids and esters under standard conditions.
For instance, the coupling of this compound with arylboronic acids can be efficiently achieved using a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf). In contrast, the 2-chloro counterpart often requires more specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases to achieve comparable yields.
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6,8-dimethyl... | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 85 | |
| 2-Chloro-6,8-dimethyl... | (4-Fluorophenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 78 |
Experimental Protocol: Suzuki Coupling of the 2-Bromo Analog
-
To a reaction vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add the solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).
-
Add the catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Seal the vial and heat the reaction mixture at 90 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds via Buchwald-Hartwig amination is critical in the synthesis of countless pharmaceuticals. Here, the disparity in reactivity between the bromo and chloro substrates is even more pronounced. The 2-bromo derivative can be coupled with a range of amines using relatively simple palladium/phosphine ligand systems.
The 2-chloro analog, being significantly less reactive, necessitates the use of more sophisticated, bulky, and electron-rich ligands, such as those from the Buchwald or Josiphos ligand families, to promote the difficult oxidative addition step. Without these advanced catalytic systems, reactions with the 2-chloro substrate often result in low or no conversion.
Comparative Experimental Data: Buchwald-Hartwig Amination
| Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6,8-dimethyl... | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 92 | |
| 2-Chloro-6,8-dimethyl... | 4-Methylpiperazine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 110 | 81 |
Experimental Protocol: Buchwald-Hartwig Amination of the 2-Chloro Analog
-
In an oven-dried vial, add Pd(OAc)₂ (0.02 eq) and RuPhos (0.04 eq).
-
Seal the vial, and evacuate and backfill with argon.
-
Add 2-chloro-6,8-dimethylimidazo[1,2-a]pyrazine (1.0 eq), 4-methylpiperazine (1.5 eq), and cesium carbonate (2.1 eq).
-
Add anhydrous tert-butanol.
-
Heat the mixture at 110 °C for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute with dichloromethane and filter through celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Caption: The Buchwald-Hartwig Amination Cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl halide, is another indispensable tool. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. The reactivity trend observed previously persists here. The this compound undergoes Sonogashira coupling smoothly under standard conditions.
The 2-chloro analog is a much more challenging substrate for Sonogashira reactions. Achieving good yields often requires higher temperatures, longer reaction times, and sometimes copper-free conditions with specialized palladium catalysts to avoid side reactions.
Comparative Experimental Data: Sonogashira Coupling
| Halide Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6,8-dimethyl... | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 88 | |
| 2-Chloro-6,8-dimethyl... | (Trimethylsilyl)acetylene | Pd(t-Bu₃P)₂ | Cs₂CO₃ | NMP | 120 | 65 |
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling experiment.
Conclusion and Recommendations
The experimental evidence clearly demonstrates that This compound is the more reactive substrate for palladium-catalyzed cross-coupling reactions compared to its 2-chloro counterpart.
-
Choose the 2-Bromo analog for:
-
Rapid library synthesis where reaction speed and high yields are paramount.
-
Projects where a wide variety of coupling partners are being explored.
-
Situations where the use of milder conditions is necessary to preserve sensitive functional groups elsewhere in the molecule.
-
-
Consider the 2-Chloro analog when:
-
Cost of starting materials is a primary driver.
-
The synthetic route requires a more robust halide that can withstand certain reaction conditions before the intended cross-coupling step.
-
The research team has access to and expertise in using modern, highly active catalyst systems designed for C-Cl bond activation.
-
Ultimately, the choice of halogen is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic route. This guide provides the foundational data and context to help researchers make an informed choice, optimizing their path to novel imidazo[1,2-a]pyrazine derivatives.
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Barluenga, J., & Valdés, C. (2011). C–C Bond Formation by C–H Bond Activation: An Approach to a More Sustainable Chemistry. Angewandte Chemie International Edition, 50(33), 7486-7500. [Link]
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Levin, V. V., & Dilman, A. D. (2017). Carbon–Halogen Bond. In PATAI'S Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]
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Sun, D., et al. (2014). Discovery of 2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-triazolo[1,5-a]pyridin-8-yl-6,8-dimethylimidazo[1,2-a]pyrazin-3(7H)-one (AMG 337), a Potent and Selective MET Kinase Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 57(10), 4130-4150. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Bromo-Imidazopyrazines
For researchers and drug development professionals working with bromo-imidazopyrazines, a deep understanding of their behavior under mass spectrometric analysis is paramount for confident structural elucidation and impurity profiling. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of bromo-imidazopyrazines, grounded in established principles of mass spectrometry and supported by insights from the analysis of related heterocyclic compounds. We will explore the characteristic fragmentation pathways, the influence of the bromine substituent, and provide a robust experimental protocol for reproducible analysis.
The Significance of Imidazopyrazines in Drug Discovery
Imidazopyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. They are structurally related to purines and are considered privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[1][2][3] The introduction of a bromine atom to the imidazopyrazine core can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, making bromo-imidazopyrazines attractive candidates for novel therapeutics.[2][3]
Core Principles of Bromo-Imidazopyrazine Fragmentation in LC-MS
Under electrospray ionization (ESI) in positive ion mode, which is typical for the analysis of nitrogen-containing heterocycles, bromo-imidazopyrazines will readily form a protonated molecule, [M+H]⁺.[4][5] The subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer (MS/MS) provides valuable structural information. The fragmentation patterns are primarily dictated by the stability of the resulting fragment ions and the inherent chemical properties of the imidazopyrazine ring system and the bromo-substituent.
A key characteristic of any bromine-containing compound in mass spectrometry is the presence of a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.[6][7] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[7][8] This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds in a complex matrix.
Postulated Fragmentation Pathways
Based on the general fragmentation behavior of nitrogen-containing heterocycles and halogenated aromatic compounds, we can propose several key fragmentation pathways for a generic bromo-imidazopyrazine structure.
Caption: A typical experimental workflow for LC-MS/MS analysis.
1. Sample Preparation:
-
Accurately weigh and dissolve the bromo-imidazopyrazine standard or sample in a suitable solvent such as a mixture of methanol and water (e.g., 1:1 v/v) to a final concentration of approximately 1 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is generally suitable for the separation of small molecules like bromo-imidazopyrazines. [5][9]A common column dimension is 2.1 x 50 mm with a particle size of 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid acts as a proton source to promote ionization. [5]* Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the compound, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. [4][10]* Capillary Voltage: Typically in the range of 3-4 kV.
-
Source Temperature: Approximately 120-150 °C.
-
Desolvation Gas Temperature: Approximately 350-450 °C.
-
Desolvation Gas Flow: Typically 600-800 L/hr.
-
MS Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range that includes the expected molecular ion of the bromo-imidazopyrazine (e.g., m/z 100-500).
-
Product Ion Scan (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion and fragment it using collision-induced dissociation (CID). Acquire the resulting fragment ions.
-
-
Collision Energy: To obtain a comprehensive fragmentation pattern, it is advisable to ramp the collision energy (e.g., from 10 to 40 eV). This allows for the observation of both low-energy and high-energy fragments.
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are designed to be self-validating. The characteristic isotopic pattern of bromine serves as an internal confirmation of the presence of the analyte. [7]Furthermore, by systematically analyzing the fragmentation data and comparing it to established fragmentation rules for related chemical classes, a high degree of confidence in the structural assignment can be achieved. The use of a ramped collision energy ensures that a rich fragmentation spectrum is obtained, providing multiple data points for structural confirmation.
Conclusion
The LC-MS/MS analysis of bromo-imidazopyrazines provides a wealth of structural information that is critical for their characterization in drug discovery and development. By understanding the fundamental principles of their fragmentation, researchers can confidently identify these compounds, differentiate between isomers, and characterize related impurities. The methodologies and insights provided in this guide serve as a comprehensive resource for scientists working with this important class of molecules.
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Bollam, N. K., Unyala, R., Begum, A., Chirra, H., Madhava Reddy, B., & Harinadha Babu, V. (2017). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial Activities. Der Pharma Chemica, 9(12), 45-49. [Link]
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Tulasi Devi, M., & Chava Venkata, N. R. (2016). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences, 3(9), 299-304. [Link]
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Ardrey, A. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-37. [Link]
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Anonymous. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
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Li, A., & Alaee, M. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Analytical Chemistry, 86(9), 4347-4354. [Link]
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Kuhlenbeck, D., & Zorn, M. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 40(2), 238-245. [Link]
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Dyminska, L., Szafraniec-Gorol, G., & Namieśnik, J. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(24), 5928. [Link]
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Anonymous. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. [Link]
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Schmidt, W., & Brauch, H. J. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 21(11), 1735-1742. [Link]
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Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2021). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 56(10), e4778. [Link]
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Kersten, S., & Ziemert, N. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB®, IntechOpen. [Link]
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Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. [Link]
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Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 22-29. [Link]
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Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
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Zhang, Y., & Li, H. (2010). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 7(1), 84-88. [Link]
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Potapov, A. M., & Subbotin, V. A. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2004(5), 126-135. [Link]
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Mohamed, Y. A., & Abbas, S. E. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1455-1460. [Link]
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Zeng, L., & Welch, L. E. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 659-668. [Link]
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A Comparative Guide to the Definitive Structural Elucidation of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine
For researchers and professionals in the field of drug development and medicinal chemistry, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of successful research. In this guide, we delve into the powerful technique of single-crystal X-ray crystallography for the structural confirmation of the novel compound 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine. While crystallographic data for this specific molecule is not yet publicly available, this guide will provide a comprehensive framework for its determination. We will draw comparisons with a closely related, structurally characterized analogue, and present a detailed, field-proven protocol.
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and bronchodilator effects.[1] The precise substitution pattern on this bicyclic system is critical to its pharmacological activity, making definitive structural confirmation paramount.
The Imperative of X-ray Crystallography: Beyond Spectroscopic Ambiguity
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, they can sometimes leave room for ambiguity, especially when dealing with complex heterocyclic systems and potential regioisomers. For instance, in the synthesis of related imidazo[1,2-a]pyrazines, the reaction of a bromo-ethanone with an amino-pyrazine could potentially yield two different isomers.[2] X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the molecular structure, resolving any such ambiguities and providing precise information on bond lengths, bond angles, and intermolecular interactions.
A Case Study: Structural Insights from a Close Analogue
To illustrate the power of X-ray crystallography in this chemical space, we will examine the publicly available crystal structure of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, a molecule that shares key structural features with our target compound.[2] The crystallographic data for this analogue provides a valuable template for what we can expect for this compound.
Key Structural Features of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Provides information about the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 3.9007(14) Å, b = 13.545(5) Å, c = 20.673(8) Å, β = 93.059(5)° | Defines the size and shape of the repeating unit in the crystal. |
| Planarity | The imidazopyrazine system is essentially planar. | This is a key feature of many aromatic heterocyclic systems and influences stacking interactions. |
| Intermolecular Interactions | Weak C—H···N interactions are observed in the crystal packing. | These interactions play a crucial role in the formation and stability of the crystal lattice. |
Data sourced from the crystallographic information file (CIF) of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine.[2]
Based on this data, we can hypothesize that this compound will also feature a planar imidazopyrazine core and that its crystal packing will be influenced by weak intermolecular forces. The presence of the additional methyl group at the 8-position may influence the crystal packing and solubility.
Experimental Workflow: From Powder to Publication-Ready Structure
The following is a detailed, step-by-step protocol for obtaining and analyzing the X-ray crystal structure of this compound. This protocol is based on established best practices and the successful experiment reported for the analogue compound.[2]
Figure 1: A comprehensive workflow for the X-ray crystallographic confirmation of a novel small molecule.
Part 1: Synthesis and Purification
-
Synthesis: Synthesize this compound using an appropriate synthetic route. A plausible method involves the reaction of a suitable bromo-ethanone derivative with 2-amino-3,5-dimethylpyrazine.[2]
-
Purification: Purify the crude product using column chromatography to achieve high purity (>98%). The purity of the starting material is critical for successful crystallization.
Part 2: Crystallization
-
Crystal Screening: Employ a variety of crystallization techniques, such as slow evaporation, vapor diffusion (hanging and sitting drop), and cooling crystallization. Screen a wide range of solvents and solvent mixtures.
-
Optimization: Once initial crystal hits are identified, optimize the conditions (e.g., temperature, concentration, precipitant concentration) to obtain single crystals of sufficient size and quality for X-ray diffraction.
Part 3: X-ray Data Collection
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer, such as a Bruker APEXII CCD diffractometer.[2] Data should be collected at a low temperature (e.g., 100 K) to minimize thermal motion.
Part 4: Structure Solution and Refinement
-
Structure Solution: Process the diffraction data and solve the crystal structure using direct methods with software such as SHELXS.[2]
-
Structure Refinement: Refine the structural model against the experimental data using a full-matrix least-squares program like SHELXL.[2]
-
Validation: Validate the final structure using tools like checkCIF to ensure the quality and correctness of the crystallographic model.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the gold standard for structure elucidation, it is important to consider its place within a broader analytical workflow.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons. | Provides detailed information about the molecular skeleton in solution. | Can be difficult to interpret for complex molecules; does not provide 3D structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides molecular formula confirmation. | Does not provide information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple to perform. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise 3D arrangement of atoms in the solid state. | Unambiguous structure determination. | Requires high-quality single crystals, which can be challenging to obtain. |
Conclusion
The definitive structural confirmation of this compound is a critical step in its development for potential therapeutic applications. While spectroscopic methods provide essential preliminary data, only single-crystal X-ray crystallography can deliver the unambiguous three-dimensional structural information required for a complete understanding of its chemical nature. By leveraging the insights gained from the crystal structure of a close analogue and following a robust experimental workflow, researchers can confidently and accurately determine the structure of this and other novel imidazo[1,2-a]pyrazine derivatives, thereby accelerating the pace of drug discovery and development.
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Butcher, R. J., Titi, S., & Gomaa, M. A. M. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1723. [Link]
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Aday, B., Ülker, S., & Ersan, R. H. (2019). Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives by using either reflux or microwave irradiation method, and investigation their anticancer activities. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Chemical Reactivity of 6,8-Dimethyl vs. 6-Methyl Substituted Imidazo[1,2-a]pyrazines
Introduction: The Imidazo[1,2-a]pyrazine Core and the Significance of Methyl Substitution
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and phosphodiesterase inhibitory properties.[1] Its structure, featuring an electron-rich imidazole ring fused to an electron-deficient pyrazine ring, creates a unique electronic landscape that allows for selective functionalization. The strategic placement of substituents can profoundly alter this landscape, modulating the molecule's reactivity and, consequently, its biological profile.
This guide provides an in-depth comparison of the chemical reactivity of two closely related analogs: 6-methyl-imidazo[1,2-a]pyrazine and 6,8-dimethyl-imidazo[1,2-a]pyrazine. We will explore how the addition of a second methyl group at the C8 position influences the outcomes of key synthetic transformations, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. Understanding these differences is paramount for researchers and drug development professionals aiming to design efficient synthetic routes and generate diverse chemical libraries for screening.
The Electronic and Steric Landscape: A Tale of Two Methyl Groups
The reactivity of the imidazo[1,2-a]pyrazine core is governed by the interplay of its two fused rings. The imidazole moiety is inherently electron-rich and thus susceptible to electrophilic attack, while the pyrazine ring is electron-deficient and a target for nucleophiles. Methyl groups, acting as electron-donating groups (EDGs) through induction and hyperconjugation, significantly influence this electronic balance.
-
6-Methyl-imidazo[1,2-a]pyrazine: The single methyl group at the C6 position donates electron density primarily to the pyrazine ring. This has a modest activating effect on the overall ring system for electrophilic substitution while slightly deactivating it for nucleophilic attack.
-
6,8-Dimethyl-imidazo[1,2-a]pyrazine: The addition of a methyl group at the C8 position provides a second source of electron donation. This has an additive effect, making the 6,8-dimethyl analog significantly more electron-rich than its 6-methyl counterpart. This heightened electron density is expected to enhance the rate of electrophilic substitutions. Furthermore, the C8-methyl group introduces significant steric bulk around the C7 and C8 positions, which can sterically hinder the approach of reagents to this face of the molecule.
Caption: Generalized Workflow for Electrophilic Substitution at C3.
Table 1: Comparative Data for Electrophilic Bromination
| Substrate | Reagent | Typical Conditions | Major Product | Observed Reactivity |
| 6-Methyl-imidazo[1,2-a]pyrazine | NBS | CH3CN, rt | 3-Bromo-6-methyl-imidazo[1,2-a]pyrazine | Standard reactivity. |
| 6,8-Dimethyl-imidazo[1,2-a]pyrazine | NBS | CH3CN, rt | 3-Bromo-6,8-dimethyl-imidazo[1,2-a]pyrazine | Enhanced reactivity; reaction may proceed faster or with higher yield due to increased electron density. [2] |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution is characteristic of the electron-deficient pyrazine ring. For SNAr to occur, a good leaving group, typically a halogen, must be present at a position susceptible to nucleophilic attack (e.g., C5, C6, or C8).
Here, the electron-donating nature of the methyl groups has a deactivating effect. By pushing electron density into the pyrazine ring, they make it less electrophilic and therefore less receptive to attack by nucleophiles.
-
On a Halogenated 6-Methyl Analog (e.g., 5-Bromo-6-methyl): The ring is deactivated relative to an unsubstituted analog, but SNAr can still proceed with strong nucleophiles or under forcing conditions.
-
On a Halogenated 6,8-Dimethyl Analog (e.g., 5-Bromo-6,8-dimethyl): This substrate will be significantly less reactive towards SNAr. The combined electron-donating effect of two methyl groups strongly disfavors nucleophilic attack. Furthermore, if the leaving group is at C8, the adjacent C8-methyl group would provide substantial steric hindrance to the incoming nucleophile.
In a practical sense, SNAr is a less viable strategy for functionalizing the 6,8-dimethyl scaffold compared to the 6-methyl version, unless powerful activating groups are also present.
Part 3: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of heterocyclic scaffolds, allowing for the formation of C-C, C-N, and C-O bonds. These reactions typically employ a halo-substituted heterocycle as one of the coupling partners.
The primary influence of the C8-methyl group in this context is steric rather than electronic. While electronic effects can modulate the efficiency of oxidative addition or reductive elimination steps in the catalytic cycle, steric hindrance around the reaction site is often the dominant factor.
-
Coupling at C3 (e.g., from 3-bromo derivatives): The C8-methyl group is remote from the C3 position and is not expected to exert a significant steric effect. Therefore, Suzuki, Heck, or Sonogashira couplings at C3 should proceed with similar efficiency for both the 6-methyl and 6,8-dimethyl analogs.
-
Coupling at C6 (e.g., from 6-bromo derivatives): Both analogs would experience some steric hindrance from the adjacent C5-proton and N7-lone pair. The C8-methyl group is too distant to play a role.
-
Coupling at C8 (e.g., from 8-bromo derivatives): This scenario presents the most dramatic difference. For an 8-bromo-6-methyl substrate, coupling is feasible. However, for an 8-bromo-6,8-dimethyl substrate, the reaction is not possible as the substitution site is already occupied by the methyl group. If we consider coupling at C7 on a hypothetical 7-bromo-6,8-dimethyl derivative, the C8-methyl group would create severe steric hindrance, likely impeding or preventing the reaction.
An efficient one-pot, two-step functionalization has been developed for imidazo[1,2-a]pyrazines, involving a Suzuki-Miyaura coupling at a halogenated position (e.g., C6) followed by a direct C-H arylation at the C3 position. [3]This strategy could be applied to both scaffolds to generate highly decorated structures.
Representative Protocol: Suzuki-Miyaura Coupling at C3
This protocol is a general procedure for the coupling of a 3-bromo-imidazo[1,2-a]pyrazine with an arylboronic acid. It is applicable to both the 6-methyl and 6,8-dimethyl substituted scaffolds.
Materials:
-
3-Bromo-6-methyl- (or 3-bromo-6,8-dimethyl-) imidazo[1,2-a]pyrazine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)2] (0.05 eq)
-
Triphenylphosphine [PPh3] (0.10 eq)
-
Cesium carbonate [Cs2CO3] (2.0 eq)
-
Dioxane (Anhydrous)
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-bromo-imidazo[1,2-a]pyrazine, arylboronic acid, and cesium carbonate.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)2 and PPh3 in a small amount of dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyrazine product.
Conclusion: Strategic Implications for Synthesis and Drug Discovery
The addition of a methyl group at the C8 position of the 6-methyl-imidazo[1,2-a]pyrazine scaffold introduces predictable and synthetically useful changes in reactivity.
Summary of Reactivity Differences:
| Reaction Type | 6-Methyl-imidazo[1,2-a]pyrazine | 6,8-Dimethyl-imidazo[1,2-a]pyrazine | Key Differentiating Factor |
| Electrophilic Substitution | Standard reactivity at C3 | Enhanced reactivity at C3 | Additive electron donation |
| Nucleophilic Substitution | Deactivated (vs. unsubstituted) | Strongly Deactivated | Additive electron donation |
| Cross-Coupling (at C3) | Feasible and efficient | Feasible and efficient | Minimal steric/electronic difference |
| Cross-Coupling (near C8) | Feasible at C7/C8 | Sterically Hindered at C7 | Steric bulk of C8-methyl |
For the medicinal chemist, these differences can be leveraged for targeted synthesis:
-
The 6,8-dimethyl scaffold is the superior choice when facile electrophilic substitution at the C3 position is desired. The enhanced nucleophilicity of the ring allows for milder reaction conditions and potentially higher yields.
-
The 6-methyl scaffold offers greater versatility if modifications on the pyrazine ring via nucleophilic substitution are planned, as it is less electronically deactivated.
-
For metal-catalyzed couplings, the choice of scaffold depends on the desired point of attachment. Functionalization away from the C8-position (e.g., at C2, C3) can be performed on either scaffold, while derivatization at or near C8 is only feasible on the 6-methyl analog.
By understanding the distinct electronic and steric profiles of these two valuable scaffolds, researchers can make more informed decisions in the design and execution of synthetic strategies, ultimately accelerating the discovery of novel imidazo[1,2-a]pyrazine-based therapeutics.
References
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Stack Exchange. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). TSI Journals. Available at: [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (Thesis). UCL Discovery. Available at: [Link]
-
Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. (2012). Organic Letters. Available at: [Link]
-
Synthesis of Some 6,8-Diarylimidazo[1,2-a]pyrazine Derivatives by Using Either Reflux or Microwave Irradiation Method and Investigation of Their Anticancer Activities. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyrazine Derivatives With Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties. (1987). PubMed. Available at: [Link]
-
New imidazo(1,2-a)pyrazine derivatives with bronchodilatory and cyclic nucleotide phosphodiesterase inhibitory activities. (1995). PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyrazines. (2016). ResearchGate. Available at: [Link]
-
Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling. (2018). ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine: Proper Disposal Procedures
Executive Summary
2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine is a halogenated heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other bioactive scaffolds.[1][2] Its disposal requires strict adherence to protocols designed for halogenated organic waste .[1][2] Improper incineration of bromine-containing compounds releases corrosive hydrogen bromide (HBr) gas; therefore, this compound must be segregated from general organic waste streams to ensure processing in facilities equipped with appropriate flue gas scrubbing systems.[2]
Hazard Profile & Waste Classification
Understanding the chemical nature of the waste dictates the disposal path.[1][2]
| Property | Description | Implications for Disposal |
| Chemical Class | Halogenated Nitrogen Heterocycle | Must be segregated from non-halogenated solvents/solids to prevent equipment corrosion at disposal sites.[1][2] |
| Physical State | Solid (Crystalline powder) | Requires "Lab Pack" disposal for pure substance; solvent dissolution for reaction mixtures.[1][2] |
| GHS Hazards | Irritant (Skin/Eye/Resp), Harmful if Swallowed | Handling requires full PPE; spill residues are hazardous waste.[1][2] |
| RCRA Status | Characteristic Hazardous Waste (Toxic/Irritant) | Not explicitly "P" or "U" listed by name, but regulated under 40 CFR 261 due to toxicity and halogen content.[1][2] |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Expert Insight: Never dispose of this compound down the drain.[2] The imidazo[1,2-a]pyrazine core is stable and can persist in aquatic environments, while the bromine substituent poses specific incineration challenges.[2]
Pre-Disposal Handling & Segregation
Objective: Prepare the waste for transfer to a licensed disposal facility (TSDF).[1][2]
Step 1: Segregation (The Critical Step)
You must separate this waste from non-halogenated organics.[1][2]
-
Waste Stream: Halogenated Organic Solids (for pure compound) or Halogenated Solvents (for solutions).[1][2]
-
Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the waste is acidic or wet, as HBr formation can corrode steel.[1]
-
Labeling: Clearly mark as "Hazardous Waste - Halogenated Organic Solid." List the full chemical name: this compound.
Step 2: Chemical Compatibility Check
Ensure the waste container does NOT contain:
-
Strong Oxidizers (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction.
-
Strong Acids – Risk of generating HBr gas immediately.[1][2]
Disposal Decision Tree & Workflow
This logic flow ensures the material ends up in the correct waste stream, preventing regulatory violations and safety incidents.[1][2]
Figure 1: Decision logic for segregating solid vs. liquid halogenated waste to ensure proper downstream incineration.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Excess)
-
Container Selection: Use a wide-mouth HDPE jar or a clear glass jar with a chemically resistant screw cap.[1][2]
-
Transfer: Transfer the solid carefully to avoid dust generation. If the original container is small (<50g) and compatible, place the entire container inside the waste jar.[1]
-
Bulking: You may co-mingle this with other compatible solid halogenated wastes (e.g., other brominated intermediates), but do not mix with silica gel or spill debris unless authorized by your facility's specific protocols.[1][2]
-
Documentation: On the waste tag, explicitly write "Contains Bromine" to alert the disposal contractor.[1][2]
Scenario B: Disposal of Reaction Solutions (HPLC Waste/Mother Liquors)
-
Stream Selection: Pour into the Halogenated Solvent waste carboy.[1][2]
-
Concentration Limits: If the solution is highly concentrated (>10% w/v), consider precipitating the solid and disposing of it as a solid (Scenario A) to reduce the volume of high-hazard liquid waste.
Scenario C: Contaminated Debris (Gloves, Weigh Boats) [1][2]
-
Bagging: Place contaminated items in a clear, heavy-duty plastic bag (minimum 4 mil thickness).[1][2]
-
Classification: Label as "Hazardous Waste Debris - Halogenated."
-
Sharps: If contaminated needles/syringes are involved, they must go into a Sharps Container labeled for chemical contamination, not just biohazard.[1][2]
Emergency Spill Response
Immediate Action Required: Stop work, alert nearby personnel, and assess the volume.
Figure 2: Immediate response workflow for spills, emphasizing dust control for solids.
Cleanup Protocol:
-
Solids: Do NOT dry sweep.[1][2] This generates hazardous dust.[1][2][3]
-
Liquids: Absorb with vermiculite, sand, or polypropylene pads.[1][2]
-
Decontamination: Wipe the surface with a soap/water solution followed by an alcohol wipe.[1][2] Place all cleanup materials into the Solid Hazardous Waste stream.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56965874 (Imidazo[1,2-a]pyrazine derivatives).[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][4] Retrieved from [Link][1][2]
-
American Chemical Society (ACS). Identifying and Handling Halogenated Organic Waste in Academic Laboratories.[1][2] Retrieved from [Link][1][2]
Sources
A Researcher's Guide to the Safe Handling of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in pharmaceutical research and drug development. 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine, a member of the brominated heterocyclic compound family, presents unique opportunities in medicinal chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides a comprehensive framework for the safe utilization, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. The protocols outlined herein are designed to be a self-validating system, grounded in established principles of laboratory safety and chemical hygiene.
Understanding the Hazard Profile: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a thorough analysis of structurally similar brominated heterocyclic compounds allows for a robust and conservative assessment of its potential hazards. The core imidazo[1,2-a]pyrazine structure, combined with a bromine substituent, suggests a compound that requires careful handling.
Anticipated Hazards:
-
Skin and Eye Irritation: Brominated organic compounds are frequently irritating to the skin and eyes upon direct contact.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory system.[1][2][3][4][5]
-
Harmful if Swallowed: Ingestion of similar compounds has been shown to be harmful.[1][4][5][6]
-
Flammability: Some related heterocyclic compounds are classified as flammable solids.[1][6] Therefore, all sources of ignition should be avoided during handling.
A proactive and cautious approach is paramount. It is prudent to treat this compound as a hazardous substance, implementing the full spectrum of recommended personal protective equipment (PPE) and engineering controls.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is donned, the work environment must be engineered to minimize exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][7] This is the most critical engineering control for preventing the inhalation of airborne particles or vapors.
-
Ventilation: The laboratory should be equipped with a general ventilation system that ensures a sufficient rate of air exchange.[8][9]
-
Emergency Equipment: An operational eyewash station and safety shower must be in close proximity to the workstation.[2] Regular testing of this equipment is essential.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection and proper use of PPE are non-negotiable for the safe handling of this compound. The following table outlines the minimum PPE requirements.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8][10] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Provides a barrier against skin contact. Gloves must be inspected for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[1][4][8] |
| Body | Laboratory Coat or Chemical-Resistant Apron | Protects against accidental spills and contamination of personal clothing.[1][8] |
| Respiratory | N95 (or equivalent) Dust Mask or a Full-Face Respirator | Required when handling the solid compound outside of a fume hood or if there is a risk of aerosol generation. A full-face respirator should be used in cases of significant spills or when exposure limits may be exceeded.[1][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline a safe operational plan for working with this compound.
Caption: A typical workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Put on all required PPE as detailed in the table above.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Carefully weigh the solid this compound in the fume hood.
-
Use a spatula for transfers to prevent generating dust.
-
Keep the container tightly closed when not in use.[7]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup and Disposal:
-
Wipe down all surfaces in the fume hood with an appropriate solvent to decontaminate them.
-
All waste, including contaminated gloves, wipes, and excess reagents, must be considered hazardous.[9]
-
Segregate waste into designated, clearly labeled containers for halogenated organic waste.[9]
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Remove your lab coat and gloves, disposing of the gloves in the appropriate waste stream.
-
Emergency Procedures: Be Prepared for the Unexpected
In the event of accidental exposure or a spill, immediate and correct action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for hazardous waste disposal.[7][8] |
Storage and Disposal: Maintaining a Safe Environment
Storage:
-
Store this compound in a tightly sealed, properly labeled container.[7]
-
Keep the container in a cool, dry, and well-ventilated area.[7][9]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[1][9][10]
Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[3][9]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of scientific discovery.
References
- Material Safety Data Sheet. (2006, August 11). Spectrum Chemical.
- 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Safety D
- Application Notes and Protocols for the Safe Storage and Handling of Bromin
- SAFETY DATA SHEET. (2009, February 9). Fisher Scientific.
- SAFETY DATA SHEET. (2012, November 23). Fisher Scientific.
- bromine. (2024, October 3). EPA.
- SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific.
- SAFETY D
- 6-Bromoimidazo[1,2-a]pyrazine. AK Scientific, Inc.
- Safety D
- Working with Hazardous Chemicals. Organic Syntheses.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Safety D
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
- 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid - SAFETY D
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.es [fishersci.es]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
